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(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone Documentation Hub

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  • Product: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone
  • CAS: 920032-80-0

Core Science & Biosynthesis

Foundational

Chemical properties of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

A Critical Scaffold for Medicinal Chemistry & Lead Optimization Executive Summary Compound Identity: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone Chemical Class: Diaryl Ketone / Halogenated Pyridine Primary Applica...

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Scaffold for Medicinal Chemistry & Lead Optimization

Executive Summary

Compound Identity: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone Chemical Class: Diaryl Ketone / Halogenated Pyridine Primary Application: Pharmacophore generation for p38 MAP kinase inhibitors, antiviral agents, and non-steroidal anti-inflammatory drug (NSAID) intermediates.

This technical guide analyzes the chemical properties, synthetic pathways, and reactivity profile of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone. As a "privileged scaffold," this molecule offers a unique combination of electronic deficiency (pyridine ring) and steric bulk (2,4-dichlorophenyl), connected by a modifiable ketone bridge. Its value lies in the chemoselectivity of its three halogen substituents, allowing for sequential, orthogonal functionalization—a critical feature for high-throughput analog generation in drug discovery.

Physicochemical Profile

The following data represents the core physicochemical parameters essential for handling and formulation.

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 330.99 g/mol Heavy atom count favors potency in fragment-based design.
Appearance Off-white to pale yellow crystalline solidColoration often due to trace conjugated impurities.
Solubility Soluble in DCM, DMSO, DMF, THF. Insoluble in water.Lipophilic nature requires organic co-solvents for bioassays.
LogP (Predicted) ~3.8 - 4.2High lipophilicity due to di-chloro and bromo substituents.
pKa (Pyridine N) ~2.5 - 3.0Electron-withdrawing ketone and bromine reduce basicity compared to pyridine (pKa 5.2).
H-Bond Acceptors 2 (Pyridine N, Ketone O)
H-Bond Donors 0
Synthetic Routes & Process Chemistry

To ensure high purity and scalability, the synthesis must avoid over-addition (formation of tertiary alcohols) and regiochemical scrambling.

3.1. Strategic Analysis of Routes

Two primary routes exist. The Nitrile Addition route is preferred for process chemistry due to its convergence and avoidance of cryogenic lithiation steps.

  • Route A: Grignard Addition to Nitrile (Recommended)

    • Mechanism:[1][2] Nucleophilic attack of 2,4-dichlorophenylmagnesium bromide on 5-bromo-2-cyanopyridine.

    • Advantage:[2][3] The intermediate imine salt precipitates or stabilizes, preventing the second addition of Grignard reagent. Hydrolysis yields the ketone cleanly.

  • Route B: Lithiation-Oxidation

    • Mechanism:[1][2] Lithium-halogen exchange on 2,5-dibromopyridine, trapping with 2,4-dichlorobenzaldehyde, followed by oxidation (e.g., MnO2 or Swern).

    • Disadvantage:[4] Requires ultra-low temperatures (-78°C) to prevent "halogen dance" or scrambling; oxidation step adds unit operations.

3.2. Validated Protocol: Grignard Addition (Route A)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

  • 5-Bromo-2-cyanopyridine (1.0 eq)

  • 2,4-Dichlorophenylmagnesium bromide (1.1 eq, 0.5M in THF)

  • Toluene (Solvent)

  • HCl (2M, for hydrolysis)

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck flask with 5-bromo-2-cyanopyridine dissolved in anhydrous Toluene/THF (3:1 ratio). Cool the system to 0°C.

  • Addition: Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to minimize side reactions at the pyridine bromine.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. The solution will turn dark red/brown as the imine magnesium salt forms.

  • Quench & Hydrolysis: Cool back to 0°C. Slowly quench with 2M HCl (exothermic). Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Separate the organic layer.[5] Extract the aqueous layer with Ethyl Acetate.[5] Combine organics, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

3.3. Synthesis Workflow Visualization

SynthesisWorkflow Reagents Reagents: 5-Bromo-2-cyanopyridine + 2,4-Dichlorophenyl-MgBr Intermediate Intermediate: Imine-Mg Salt (Stable to 2nd Addition) Reagents->Intermediate THF, 0°C to RT Hydrolysis Acid Hydrolysis: HCl / H2O Intermediate->Hydrolysis Quench Product Product: (5-Bromopyridin-2-yl) (2,4-dichlorophenyl)methanone Hydrolysis->Product Isolation

Caption: Figure 1. Convergent synthesis via Grignard addition to nitrile, ensuring mono-addition selectivity.

Chemical Reactivity & Functionalization

The molecule possesses three distinct reactive centers, allowing for "Orthogonal Functionalization." This is the primary reason for its utility in library generation.

4.1. Reactivity Hierarchy
  • The Ketone (C=O): Most reactive toward reduction and condensation.

  • The Pyridine Bromine (C5-Br): Highly activated for Pd-catalyzed cross-coupling due to the electron-deficient pyridine ring.

  • The Phenyl Chlorides (C2,4-Cl): Least reactive. Stable under standard Suzuki/Buchwald conditions used for the pyridine bromine.

4.2. Key Transformations
TransformationReagentsOutcomeMechanism
Suzuki Coupling Aryl Boronic Acid,

,

Biaryl formation at C5-Pyridine only.The oxidative addition of Pd(0) is faster at the electron-poor C-Br bond than the electron-rich C-Cl bonds.
Ketone Reduction

(MeOH) or CBS Catalyst
Secondary Alcohol (Chiral if CBS used).Nucleophilic addition of hydride to the carbonyl.
Reductive Amination Amine (

),

Benzylic Amine.Formation of iminium ion followed by reduction.

Displacement
Alkoxides or Amines, HeatSubstitution of C5-Br .Possible but requires forcing conditions; Pd-catalysis is preferred.
4.3. Chemoselectivity Map

ReactivityMap Core (5-Bromopyridin-2-yl) (2,4-dichlorophenyl)methanone Suzuki Suzuki Coupling (Site: Pyridine C5-Br) Reagent: Ar-B(OH)2 / Pd Core->Suzuki High Selectivity Reduction Reduction (Site: Ketone) Reagent: NaBH4 Core->Reduction Standard Reactivity Buchwald Buchwald-Hartwig (Site: Pyridine C5-Br) Reagent: Amine / Pd Core->Buchwald C-N Bond Formation Salt Salt Formation (Site: Pyridine N) Reagent: HCl / MeI Core->Salt Pyridinium Formation

Caption: Figure 2. Orthogonal reactivity map highlighting the preferential functionalization of the pyridine bromine and ketone over the phenyl chlorides.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures are diagnostic.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • Look for the Pyridine protons : The H6 proton (adjacent to Nitrogen) typically appears as a doublet around

      
       8.6–8.8 ppm. The H3/H4 protons will show coupling patterns consistent with 2,5-substitution.
      
    • Look for the Phenyl protons : The 2,4-dichloro substitution pattern creates a distinct splitting (d, dd, d) in the aromatic region (

      
       7.3–7.6 ppm).[6]
      
  • Mass Spectrometry (LC-MS):

    • Isotope Pattern: The presence of one Bromine (

      
      ) and two Chlorines (
      
      
      
      ) creates a complex, distinctive M+ isotope cluster.
    • Ionization: ESI+ mode usually gives a strong

      
       peak.
      
  • IR Spectroscopy:

    • Carbonyl Stretch: Strong absorption at

      
       (conjugated ketone).
      
References
  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Foundational text for Grignard and coupling mechanisms).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of nucleophilic addition to pyridyl ketones).
  • PubChem. (2024). Compound Summary: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone. National Library of Medicine. [Link]

Sources

Exploratory

Technical Guide: Molecular Weight and Formula of 5-Bromo-2-Benzoylpyridine Derivatives

This guide serves as a technical reference for the chemical identity, synthesis, and molecular characterization of 5-bromo-2-benzoylpyridine and its bioactive derivatives.[1] It is designed for medicinal chemists and str...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the chemical identity, synthesis, and molecular characterization of 5-bromo-2-benzoylpyridine and its bioactive derivatives.[1] It is designed for medicinal chemists and structural biologists focusing on antiproliferative chelators and Schiff base ligands.

Executive Summary

The 5-bromo-2-benzoylpyridine scaffold (CAS: 206357-52-0) represents a critical intermediate in the synthesis of tridentate ligands, particularly thiosemicarbazones and hydrazones .[1] These derivatives are chemically significant due to their ability to chelate transition metals (Fe, Cu, Zn), a property leveraged in the development of potent anti-cancer agents (e.g., Dp44mT analogues) and antimalarials.

This guide provides the exact molecular specifications for the parent scaffold and its primary functional derivatives, supported by synthetic protocols and characterization methodologies.

Core Scaffold Identity

The parent compound acts as the electrophilic ketone precursor for condensation reactions.

ParameterSpecification
IUPAC Name (5-bromopyridin-2-yl)(phenyl)methanone
Common Name 5-Bromo-2-benzoylpyridine
CAS Number 206357-52-0
Molecular Formula C₁₂H₈BrNO
Molecular Weight 262.10 g/mol
Monoisotopic Mass 260.9789 Da
Physical State Off-white to yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; limited solubility in water

Derivative Library: Molecular Weights & Formulas

The following derivatives are generated via condensation of the ketone carbonyl with hydrazine-based nucleophiles. These values are critical for mass spectrometry confirmation (ESI-MS).

Thiosemicarbazone Derivatives (The "BpT" Series)

Mechanism: Condensation of 5-bromo-2-benzoylpyridine with N4-substituted thiosemicarbazides.[1] General Formula:


 (for unsubstituted N4).
Derivative TypeR-Group (N4 Position)Molecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Unsubstituted -HC₁₃H₁₁BrN₄S335.22 333.988
Methyl -CH₃C₁₄H₁₃BrN₄S349.25 348.004
Ethyl -CH₂CH₃C₁₅H₁₅BrN₄S363.28 362.020
Phenyl -C₆H₅C₁₉H₁₅BrN₄S411.32 410.020
Cyclohexyl -C₆H₁₁C₁₉H₂₁BrN₄S417.37 416.067
Hydrazone & Acylhydrazone Derivatives

Mechanism: Reaction with hydrazine hydrate or acid hydrazides (e.g., isoniazid).

Derivative TypeNucleophile UsedMolecular FormulaMolecular Weight ( g/mol )Application
Simple Hydrazone Hydrazine hydrateC₁₂H₁₀BrN₃276.13 Synthetic Intermediate
Phenylhydrazone PhenylhydrazineC₁₈H₁₄BrN₃352.23 Indazole Precursor
Isonicotinyl IsoniazidC₁₈H₁₃BrN₄O381.23 Antitubercular potential

Synthetic Pathways & Methodology

The synthesis of these derivatives requires a high-purity ketone precursor.[1] Below is the validated workflow for generating the scaffold and its downstream ligands.

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start 5-Bromo-2-cyanopyridine (MW: 183.01) Inter Imine Salt Intermediate Start->Inter THF, 0°C -> RT Reagent1 PhMgBr (Grignard) Reagent1->Inter Product 5-Bromo-2-benzoylpyridine (MW: 262.10) Inter->Product H3O+ Hydrolysis Deriv1 Thiosemicarbazone (MW: 335.22) Product->Deriv1 Thiosemicarbazide EtOH, H+, Reflux Deriv2 Hydrazone (MW: 276.13) Product->Deriv2 N2H4·H2O MeOH, Reflux

Figure 1: Divergent synthesis of 5-bromo-2-benzoylpyridine derivatives from the nitrile precursor.

Experimental Protocol: Parent Scaffold Synthesis

Objective: Synthesis of 5-bromo-2-benzoylpyridine via Grignard addition.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

  • Reagents: Dissolve 5-bromo-2-cyanopyridine (1.0 eq) in anhydrous THF.

  • Addition: Cool to 0°C. Dropwise add Phenylmagnesium bromide (1.2 eq, 1.0 M in THF) over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (formation of imine intermediate).

  • Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (SiO₂, 10% EtOAc/Hexane).

Structural Characterization Protocols

To validate the molecular weight and formula, the following analytical standards must be met.

Mass Spectrometry (ESI-MS)[1][2]
  • Method: Electrospray Ionization (Positive Mode).[1]

  • Diagnostic Pattern: Due to the presence of Bromine (⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio), all spectra must exhibit a characteristic M+ and (M+2)+ doublet of equal intensity.

    • Example (Parent): Peaks at 261.0 and 263.0 m/z.[1]

    • Example (Thiosemicarbazone): Peaks at 336.0 and 338.0 m/z [M+H]⁺.[1]

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Signals (Parent):

    • Pyridine Protons: Three distinct signals.[1] The proton at C6 (adjacent to N) appears as a doublet at ~8.7 ppm.

    • Benzoyl Protons: Multiplets at 7.4–7.8 ppm (meta/para) and ~8.0 ppm (ortho).

  • Key Signals (Derivatives):

    • N-H Singlet: Thiosemicarbazones show a downfield singlet (10–12 ppm) for the hydrazinic proton (-NH-N=).[1]

    • Absence of Carbonyl: Disappearance of the ketone carbon signal (~192 ppm) in ¹³C NMR confirms condensation.

X-Ray Crystallography

Thiosemicarbazone derivatives of this scaffold typically crystallize in the Triclinic or Monoclinic systems.

  • Structural Feature: The molecule usually adopts an E-conformation about the C=N bond.[1]

  • Interactions: Look for intermolecular hydrogen bonding involving the pyridine nitrogen and the thioamide N-H, often forming centrosymmetric dimers (R²₂(8) motifs).

Applications & Biological Relevance

The molecular weight of these derivatives falls within the ideal range for drug-likeness (Lipinski's Rule of 5: MW < 500).

  • Iron Chelation (Dp44mT Analogs): The N-N-S tridentate system coordinates Fe(II)/Fe(III), leading to redox cycling and ROS generation in cancer cells. The 5-bromo substituent increases lipophilicity (LogP), enhancing membrane permeability compared to the unsubstituted pyridine.

  • Antimalarial Activity: 2-benzoylpyridine thiosemicarbazones have shown IC₅₀ values in the nanomolar range against P. falciparum.[1][2]

  • Fluorescence: The rigid conjugated system of the hydrazone derivatives often exhibits fluorescence, making them useful as "turn-on" sensors for metal ions (Zn²⁺, Cu²⁺).

References

  • PubChem. (2025).[1][3] (5-Bromopyridin-2-yl)-phenyl-methanone (CAS 206357-52-0).[1][4] National Library of Medicine.[1] Link

  • Kalinowski, D. S., et al. (2007). Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series. Journal of Medicinal Chemistry. Link

  • Santa Cruz Biotechnology. (2024).[1] (5-Bromo-pyridin-2-yl)-phenyl-methanone Product Data. Link

  • Richardson, D. R., et al. (2006). Dp44mT, an orally active iron chelator of the thiosemicarbazone class. Blood. Link

  • ChemScene. (2024). 5-Bromo-2-benzoylpyridine MSDS and Properties. Link

Sources

Foundational

Unlocking the Therapeutic Potential of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone: A Privileged Scaffold in Modern Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Development Researchers. Executive Summary In the high-attrition environment of modern drug discovery, the selection of a robust starting...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Development Researchers.

Executive Summary

In the high-attrition environment of modern drug discovery, the selection of a robust starting scaffold dictates the trajectory of lead optimization. (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a highly versatile diaryl ketone intermediate. It elegantly combines three distinct chemical features: a metabolically stable 2,4-dichlorophenyl pharmacophore, a conformationally rigidifying methanone linker, and a 5-bromopyridin-2-yl moiety primed for late-stage functionalization. This technical guide explores the rational design principles, target engagement mechanisms, and validated synthetic workflows for leveraging this scaffold in the development of novel therapeutics, particularly in kinase inhibition and purinergic receptor antagonism.

Structural and Electronic Profiling: The Causality of Design

To understand the utility of this molecule, we must deconstruct its architecture. Diaryl ketones are frequently identified as high-value hits in high-throughput screening (HTS) campaigns because they provide a rigid 3D vector for substituents[1][2].

The 2,4-Dichlorophenyl Pharmacophore

The 2,4-dichlorophenyl ring is a classic, field-proven pharmacophore[3][4]. Its inclusion in this scaffold is highly deliberate:

  • Steric Orthogonality: The ortho-chloro group creates significant steric clash with the adjacent methanone carbonyl oxygen. This forces the phenyl ring out of the plane of the carbonyl system, adopting an orthogonal (twisted) conformation. This specific 3D geometry is critical for inserting the ring into deep, narrow hydrophobic pockets, such as the DFG-out allosteric site of kinases or the hydrophobic cleft of Heat Shock Protein 90 (Hsp90)[3].

  • Metabolic Shielding: Unsubstituted phenyl rings are notorious for rapid Phase I metabolism via CYP450-mediated para-hydroxylation. The para-chloro substituent effectively blocks this metabolic liability, significantly extending the in vivo half-life of derived drug candidates[5].

The 5-Bromopyridin-2-yl Handle

The pyridine ring serves a dual purpose. Biologically, the nitrogen atom acts as a potent hydrogen bond acceptor, frequently interacting with the hinge region of kinases[6]. Synthetically, the bromine atom at the 5-position is an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions, allowing chemists to rapidly generate diverse libraries by appending various aryl, heteroaryl, or amine groups.

Mechanistic Pathways and Target Engagement

Derivatives of this diaryl ketone scaffold have shown profound efficacy across multiple therapeutic domains.

Purinergic Receptor (P2X7) Antagonism

The P2X7 receptor is an ATP-gated cation channel heavily implicated in neuroinflammation, chronic pain, and autoimmune disorders. Diaryl ketone and closely related heterocyclic derivatives act as potent, blood-brain barrier (BBB) penetrant antagonists[7]. The 2,4-dichlorophenyl group anchors the molecule in the hydrophobic allosteric pocket of the P2X7 receptor, preventing the ATP-induced conformational change required for pore opening.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Binds Ca2 Ca2+ / Na+ Influx K+ Efflux P2X7->Ca2 Opens Pore Inhibitor Scaffold Derivative (Antagonist) Inhibitor->P2X7 Blocks NLRP3 NLRP3 Inflammasome Activation Ca2->NLRP3 Triggers IL1B IL-1β / IL-18 Release NLRP3->IL1B Cleaves Pro-IL Inflammation Neuroinflammation & Pain Signaling IL1B->Inflammation Induces

Fig 1: Mechanism of P2X7 receptor modulation by scaffold derivatives.

Kinase Inhibition (e.g., PDK1, p38 MAPK)

In oncology and inflammatory diseases, this scaffold is utilized to synthesize inhibitors of kinases like PDK1 and p38 MAPK[6]. The methanone linker can be condensed with hydrazines or amidines to form pyrazoles or imidazoles, transforming the diaryl ketone into a rigid, multi-dentate hinge-binder[8][9].

Physicochemical & QSAR Profiling

Before initiating a synthetic campaign, it is critical to evaluate the baseline physicochemical properties of the scaffold to ensure it aligns with Lipinski's Rule of Five.

PropertyValueQSAR Implication
Molecular Formula C₁₂H₆BrCl₂NON/A
Molecular Weight 331.00 g/mol Leaves ~170 Da budget for derivatization before hitting the 500 Da limit.
LogP (Calculated) ~3.8Highly lipophilic; subsequent additions should ideally introduce polar groups (e.g., piperazines, morpholines) to maintain optimal aqueous solubility.
Topological Polar Surface Area (TPSA) 29.96 ŲExcellent for BBB penetration (well below the 90 Ų threshold for CNS drugs).
H-Bond Donors / Acceptors 0 / 2Low HBD count favors passive membrane permeability.
Rotatable Bonds 2High rigidity reduces entropic penalty upon target binding.

Validated Experimental Protocols

The following self-validating protocols detail the two most critical transformations of this scaffold: late-stage cross-coupling and stereoselective reduction.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Derivatization

Causality: The 5-bromo position is selectively targeted over the chlorides on the phenyl ring due to the lower bond dissociation energy of the C-Br bond. We utilize


 because the bidentate dppf ligand enforces a cis-geometry on the palladium center, vastly accelerating the reductive elimination step and preventing catalyst degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (ratio 4:1). Note: The aqueous base is crucial for activating the boronic acid into a reactive boronate complex.
    
  • Reaction: Heat the biphasic mixture to 90°C for 4-6 hours.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the isotopic parent mass cluster (m/z ~330/332/334) and the emergence of the coupled product mass validates completion.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The brine wash removes the inorganic salts and palladium byproducts. Dry the organic layer over anhydrous

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Luche-Type Ketone Reduction

Causality: Standard


 reduction can sometimes lead to side reactions with the electron-deficient pyridine ring. By adding 

(Luche conditions), the Lewis acid selectively coordinates to the hard oxygen of the methanone, activating it exclusively for hydride attack and preventing over-reduction.

Step-by-Step Methodology:

  • Preparation: Dissolve the derivatized ketone (1.0 eq) and

    
     (1.1 eq) in anhydrous Methanol at 0°C.
    
  • Reduction: Slowly add

    
     (1.5 eq) in portions over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur.
    
  • Validation: TLC (UV 254 nm) will show a distinct polar shift as the ketone is converted to the secondary alcohol.

  • Quench & Extraction: Quench with saturated aqueous

    
     to neutralize excess hydride. Extract with Dichloromethane (3x).
    
  • Chiral Resolution: The resulting racemic alcohol must be resolved into its enantiomers using Preparative Chiral HPLC (e.g., Chiralpak AD-H column) to isolate the biologically active eutomer.

Synthetic_Workflow Start Starting Scaffold (Diaryl Ketone) Step1 Suzuki Coupling (Pd-Catalyzed) Start->Step1 Aryl Boronic Acid QC1 LC-MS / TLC Validation Step1->QC1 Intermediate Step2 Ketone Reduction (NaBH4 / CeCl3) QC1->Step2 Purified QC2 Chiral HPLC Resolution Step2->QC2 Racemate Final Bioactive Enantiomer QC2->Final Resolved

Fig 2: Step-by-step synthetic workflow for scaffold derivatization.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Molecular docking and pharmacophore studies of heterocyclic compounds as Heat shock protein 90 (Hsp90) Inhibitors PubMed Central (PMC) - NIH[Link]

  • The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone, a small molecule antagonist of the P2X7 receptor ResearchGate [Link]

  • Therapeutic compounds (WO2010017047A1)
  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide MDPI[Link]

  • 1,5‐Diazocine‐Based Diaryl Ketones: Design, Synthesis, and Optoelectronic Properties ResearchGate[Link]

Sources

Exploratory

Solubility profile of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone in organic solvents

Title: Comprehensive Solubility Profiling of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone in Organic Solvents: Theoretical Frameworks and Empirical Methodologies Executive Summary (5-Bromopyridin-2-yl)(2,4-dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Solubility Profiling of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone in Organic Solvents: Theoretical Frameworks and Empirical Methodologies

Executive Summary

(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a structurally complex, highly halogenated diaryl methanone. Compounds of this class frequently serve as foundational scaffolds in the synthesis of advanced active pharmaceutical ingredients (APIs), including selective enzyme inhibitors and non-steroidal anti-inflammatory agents[1]. Due to its rigid aromaticity and dense halogenation, the molecule exhibits pronounced lipophilicity, making its solubility profile in organic solvents a critical parameter for chemical synthesis, crystallization, and lipid-based formulation. This technical guide provides a rigorous, self-validating methodology for determining its solubility, bridging theoretical predictive models with gold-standard empirical protocols.

Molecular Rationale and Predictive Modeling

Before initiating empirical solvent screening, it is critical to establish a mechanistic understanding of the solute-solvent interactions. We utilize the Hansen Solubility Parameters (HSP) framework, which deconstructs the total cohesive energy of a molecule into three distinct intermolecular forces: atomic dispersion forces (


), permanent dipole-dipole forces (

), and hydrogen bonding forces (

)[2].

Mechanistic Causality:

  • Dispersion (

    
    ):  The presence of three heavy halogen atoms (one bromine, two chlorines) significantly inflates the molecule's electron cloud polarizability, resulting in a high 
    
    
    
    value. This dictates a strong affinity for solvents dominated by London dispersion forces, such as dichloromethane (DCM) or toluene.
  • Polarity (

    
    ) and Hydrogen Bonding (
    
    
    
    ):
    The molecule lacks any hydrogen-bond donors (e.g., -OH, -NH). However, the pyridine nitrogen and the central methanone carbonyl oxygen act as potent hydrogen-bond acceptors. This asymmetry means the compound will exhibit preferential solubility in polar aprotic solvents (which can stabilize the dipole without requiring H-bond donation from the solute) over protic aliphatic alcohols.

G N1 Define Target Molecule (Diaryl Methanone) N2 Calculate HSP via Group Contribution Method N1->N2 N3 Map Solvent Sphere (Ra < R0) N2->N3 N4 Select Candidate Organic Solvents N3->N4

HSP-based computational workflow for organic solvent screening.

Empirical Validation: The Self-Validating Shake-Flask Protocol

While computational models provide a predictive interaction sphere, thermodynamic solubility must be empirically validated. The "shake-flask" method, originally proposed by Higuchi and Connors, remains the pharmaceutical industry's gold standard for determining absolute solubility[3].

To ensure absolute trustworthiness, the protocol detailed below is designed as a self-validating system . A common failure in solubility profiling is the misidentification of a kinetic metastable state (supersaturation) as true thermodynamic equilibrium. By enforcing a strict 72-hour agitation period followed by a 24-hour static sedimentation phase, this protocol actively eliminates kinetic artifacts and micro-particulate contamination.

Step-by-Step Methodology:

  • Solvent Dispensation: Accurately dispense 5.0 mL of the analytical-grade organic solvent into a 10 mL non-leaching borosilicate glass vial.

  • Excess Solute Addition: Incrementally add (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone to the solvent. Continue addition until a visible, persistent solid phase remains. According to regulatory guidelines, maintaining a 30–40% excess of undissolved solid is mandatory to guarantee the solution remains saturated throughout the experiment[4].

  • Thermodynamic Equilibration: Seal the vials hermetically and place them in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 150 RPM for exactly 72 hours.

    • Causality: Halogenated, rigid crystalline structures possess high lattice energies, resulting in exceptionally slow dissolution kinetics. A 72-hour window ensures the system breaches the kinetic dissolution barrier and achieves true thermodynamic equilibrium.

  • Static Sedimentation (Validation Step): Cease agitation and allow the vials to stand undisturbed for 24 hours at the exact same temperature (25.0 °C).

    • Causality: Immediate filtration often forces sub-micron undissolved particles through the filter membrane, falsely elevating the quantified solubility. Sedimentation allows these particulates to crash out, validating that only the truly dissolved solute is sampled.

  • Phase Separation & Quantification: Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-saturated with the respective solvent to prevent analyte adsorption). Dilute the filtrate and quantify using HPLC-UV at the compound's predetermined

    
    .
    

G S1 Excess Solute Addition (Target Compound) S2 Solvent Addition (10-20 mL) S1->S2 S3 Orbital Shaking (25°C, 72 hours) S2->S3 S4 Sedimentation Phase (24 hours) S3->S4 S5 Phase Separation (0.22 µm PTFE Filter) S4->S5 S6 HPLC/UV Quantification S5->S6

Standardized shake-flask methodology for thermodynamic solubility.

Quantitative Data Presentation

Based on the structural descriptors and HSP predictions for (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, the following table summarizes the anticipated solubility profile across standard organic solvent classes at 25.0 °C.

Solvent ClassificationRepresentative SolventPredicted Solubility Range (mg/mL)Mechanistic Justification
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50.0 (High)Strong dipole-dipole stabilization; excellent H-bond acceptor matching with the solvent's properties.
Polar Aprotic N,N-Dimethylformamide (DMF)> 50.0 (High)High dielectric constant effectively solvates the polarized methanone core.
Halogenated Dichloromethane (DCM)20.0 - 50.0 (Moderate-High)Strong dispersion force (

) alignment with the solute's heavy halogen atoms (Br, Cl).
Ester Ethyl Acetate5.0 - 20.0 (Moderate)Moderate polarity; sufficient to disrupt the crystal lattice but lacks strong dipole stabilization.
Polar Protic Methanol< 5.0 (Low)Solute lacks H-bond donors to satisfy the solvent's protic network, leading to poor solvation.
Non-Polar Aliphatic n-Hexane< 1.0 (Very Low)Complete mismatch in polarity (

) and hydrogen bonding (

) parameters.

Conclusion

The solubility profiling of highly functionalized intermediates like (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone requires a deliberate fusion of computational prediction and rigorous empirical testing. By leveraging Hansen Solubility Parameters to map the solvent interaction sphere[2], and employing a self-validating shake-flask protocol that actively guards against kinetic artifacts[3], researchers can generate highly reliable thermodynamic data. This foundational data is indispensable for optimizing downstream chemical processing, purification, and pharmaceutical formulation.

References

  • Title: A practical large scale synthesis of nimesulide — A step ahead Source: researchgate.net URL: 1

  • Title: Annex 4 - World Health Organization (WHO) Source: who.int URL: 4

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences Source: tbzmed.ac.ir URL: 3

  • Title: Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers Source: pharmaexcipients.com URL: 2

Sources

Foundational

A Guide to the Structural Analysis of Brominated Pyridine Methanone Intermediates in Drug Discovery

Introduction: The Pivotal Role of Brominated Pyridine Methanones in Medicinal Chemistry Brominated pyridine methanones are a critical class of intermediates in the synthesis of active pharmaceutical ingredients (APIs). T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Brominated Pyridine Methanones in Medicinal Chemistry

Brominated pyridine methanones are a critical class of intermediates in the synthesis of active pharmaceutical ingredients (APIs). Their inherent structural features, including the electron-withdrawing nature of the bromine atom and the versatile reactivity of the ketone group, make them invaluable building blocks for a diverse range of therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules dictates their reactivity and, ultimately, the biological activity of the final drug product. A comprehensive understanding of their structure is therefore not merely an academic exercise but a cornerstone of rational drug design and process development.

This guide provides an in-depth exploration of the multifaceted approach to the structural elucidation of brominated pyridine methanone intermediates. We will delve into the core analytical techniques, from the definitive solid-state analysis by X-ray crystallography to the nuanced insights provided by spectroscopic methods and the predictive power of computational modeling. Our focus will be on not just the "how" but the "why," offering a framework for selecting the most appropriate analytical strategies to ensure the desired molecular architecture is achieved and maintained throughout the synthetic pathway.

Part 1: The Solid State - Unambiguous Structure Determination with X-ray Crystallography

For the definitive determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction remains the gold standard. This technique provides unequivocal evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.

The Rationale Behind X-ray Crystallography

In the context of drug development, establishing the absolute structure of an intermediate is paramount. An incorrect stereoisomer or regioisomer can lead to inactive or even toxic final compounds. X-ray crystallography mitigates this risk by providing a high-resolution "snapshot" of the molecule in its crystalline lattice. This is particularly crucial for brominated pyridine methanones, where the position of the bromine atom on the pyridine ring significantly influences the molecule's electronic properties and reactivity.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The first and often most challenging step is to grow a single crystal of suitable size and quality. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A range of solvents should be screened to find the optimal conditions.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final crystal structure.

Data Presentation: Crystallographic Data Summary
Parameter(2-Bromo-3-pyridyl)(phenyl)methanone(5-Bromo-2-pyridyl)(phenyl)methanone
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)8.345(2)15.872(3)
b (Å)10.123(3)6.098(1)
c (Å)13.987(4)11.234(2)
β (°)105.98(1)90
V (ų)1137.9(5)1087.6(3)
Z44
R-factor (%)4.23.8

Note: The data presented above is hypothetical and for illustrative purposes.

Part 2: In-Solution Confirmation - Spectroscopic Techniques

While X-ray crystallography provides a definitive solid-state structure, it is essential to confirm that the structure is maintained in solution, where most chemical reactions and biological processes occur. A suite of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

  • ¹H NMR: The chemical shift, multiplicity (splitting pattern), and integration of proton signals provide information about the electronic environment, neighboring protons, and the relative number of protons, respectively. For brominated pyridine methanones, the position of the bromine atom can be deduced from the characteristic shifts and coupling patterns of the remaining pyridine protons.

  • ¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbonyl carbon of the methanone group typically appears as a characteristic downfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl group (C=O) of the methanone bridge gives rise to a strong, sharp absorption band, typically in the range of 1650-1700 cm⁻¹. The exact position of this band can provide clues about the electronic environment of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak confirms the molecular formula, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) results in a characteristic M+2 peak, providing a clear signature for the presence of a single bromine atom.

Experimental Workflow: Integrated Spectroscopic Analysis

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Brominated Pyridine Methanone Intermediate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Proposed In-Solution Structure NMR->Structure IR->Structure MS->Structure

Caption: Workflow for integrated spectroscopic analysis.

Part 3: In Silico Analysis - Computational Modeling

Computational chemistry provides a powerful means to complement experimental data and gain deeper insights into the structural and electronic properties of brominated pyridine methanone intermediates.

Density Functional Theory (DFT)

DFT calculations can be used to predict a wide range of properties, including:

  • Optimized Geometries: DFT can be used to calculate the lowest energy conformation of a molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

  • Spectroscopic Properties: DFT can predict NMR chemical shifts and IR vibrational frequencies, aiding in the interpretation of experimental spectra.

  • Electronic Properties: DFT can be used to calculate properties such as molecular orbital energies and electrostatic potential maps, which can provide insights into the reactivity of the molecule.

Logical Relationship: Experimental and Computational Synergy

cluster_exp Experimental Data cluster_comp Computational Modeling cluster_validation Structural Validation Xray X-ray Crystallography DFT DFT Calculations Xray->DFT Comparison Structure Validated 3D Structure & Reactivity Profile Xray->Structure Definitive 3D Structure NMR NMR Spectroscopy NMR->DFT Comparison NMR->Structure In-Solution Confirmation IR IR Spectroscopy IR->DFT Comparison IR->Structure Functional Group ID DFT->Structure Theoretical Prediction & Electronic Properties

Caption: Synergy between experimental and computational methods.

Conclusion

The structural analysis of brominated pyridine methanone intermediates is a critical undertaking in the development of new pharmaceuticals. A multi-pronged approach, integrating the definitive solid-state analysis of X-ray crystallography with the in-solution insights of spectroscopic techniques and the predictive power of computational modeling, is essential for ensuring the desired molecular architecture and, ultimately, the safety and efficacy of the final drug product. By understanding the "why" behind each analytical choice, researchers can navigate the complexities of drug development with greater confidence and precision.

References

  • Crystal structure of (6-bromopyridin-3-yl)(4-fluorophenyl)methanone. Cambridge Crystallographic Data Centre. [Link]

  • Synthesis and Crystal Structure of a Brominated Pyridine Derivative. Journal of Chemical Crystallography. [Link]

  • Structural and Spectroscopic Analysis of Pyridine Derivatives. Journal of Molecular Structure. [Link]

  • Application of Density Functional Theory in the Structural Analysis of Organic Molecules. Annual Reports in Computational Chemistry. [Link]

  • The role of pyridine derivatives in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

Protocols & Analytical Methods

Method

Synthesis protocol for (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

Application Note: AN-SYN-2026-BPDC [1] Executive Summary & Structural Context[2][3][4][5] This Application Note details the high-purity synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone , a critical diaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-BPDC

[1]

Executive Summary & Structural Context[2][3][4][5]

This Application Note details the high-purity synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone , a critical diaryl ketone scaffold often utilized in the development of Type I and Type II kinase inhibitors (e.g., c-Met, ALK, and ROS1 inhibitors).

While structurally homologous to the key intermediate of Crizotinib (which features a 2,6-dichloro-3-fluorophenyl moiety), the 2,4-dichlorophenyl analog presented here requires specific regiochemical considerations during synthesis.

Key Challenges Addressed:

  • Regioselectivity: Controlling Lithium-Halogen (Li-X) or Magnesium-Halogen (Mg-X) exchange on the pyridine ring to ensure substitution occurs exclusively at the C2 position, preserving the C5-Bromine.

  • Oxidation State Control: Preventing over-addition to the ketone (tertiary alcohol formation) during Grignard additions.

Retrosynthetic Analysis & Strategy

To ensure scalability and operational simplicity, we evaluated two primary disconnections.

  • Route A (Recommended for Scale): Selective metallation of 2,5-dibromopyridine followed by electrophilic trapping with 2,4-dichlorobenzaldehyde and subsequent oxidation. This route utilizes commodity starting materials.[1]

  • Route B (Rapid Discovery): Nucleophilic addition of 2,4-dichlorophenylmagnesium bromide to 5-bromo-2-cyanopyridine.

Strategic Workflow Diagram

Retrosynthesis Target (5-Bromopyridin-2-yl) (2,4-dichlorophenyl)methanone Alcohol Intermediate Alcohol (Secondary) Target->Alcohol Oxidation (MnO2 or Swern) RouteB_SM1 5-Bromo-2-cyanopyridine Target->RouteB_SM1 Direct Grignard Addition RouteB_SM2 2,4-Dichlorophenyl Magnesium Bromide Target->RouteB_SM2 Nucleophilic Attack RouteA_SM1 2,5-Dibromopyridine Alcohol->RouteA_SM1 Mg-Halogen Exchange (i-PrMgCl) RouteA_SM2 2,4-Dichlorobenzaldehyde Alcohol->RouteA_SM2 Electrophilic Trap

Caption: Retrosynthetic disconnection showing the Metallation/Oxidation pathway (Green) and the Nitrile Addition pathway (Red).

Detailed Protocol: The Metallation-Oxidation Route (Preferred)

This route is preferred for its cost-effectiveness and the high stability of the reagents. It leverages the "Turbo Grignard" method for selective exchange.

Phase 1: Selective Magnesiation and Coupling

Reaction Logic: 2,5-Dibromopyridine undergoes rapid Mg-Br exchange preferentially at the C2 position due to the inductive effect of the adjacent nitrogen, provided the temperature is controlled. Using i-PrMgCl is safer and more selective than n-BuLi.

Reagents:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Isopropylmagnesium chloride (i-PrMgCl), 2.0M in THF (1.1 equiv)

  • 2,4-Dichlorobenzaldehyde (1.05 equiv)

  • Anhydrous THF (Solvent)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Dissolution: Charge 2,5-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous THF (100 mL). Cool the solution to -15°C (ice/salt bath or cryostat).

  • Exchange: Add i-PrMgCl (23.2 mL, 46.4 mmol) dropwise over 20 minutes. Maintain internal temperature between -15°C and -10°C.

    • Checkpoint: Stir for 30 minutes. The formation of the 2-magnesio-5-bromopyridine species is typically quantitative.

  • Coupling: Dissolve 2,4-dichlorobenzaldehyde (7.75 g, 44.3 mmol) in THF (20 mL). Add this solution dropwise to the reaction mixture at -15°C.

  • Warming: Allow the mixture to warm slowly to room temperature (20-25°C) over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude alcohol intermediate is often pure enough (>90%) for the next step. If necessary, recrystallize from Hexanes/EtOAc.

Phase 2: Oxidation to Methanone

Reaction Logic: The secondary alcohol must be oxidized to the ketone. Manganese Dioxide (MnO₂) is chosen for its chemoselectivity; it oxidizes benzylic/allylic alcohols without touching the pyridine ring or halogens.

Reagents:

  • Crude Alcohol Intermediate (from Phase 1)

  • Activated MnO₂ (10.0 equiv)

  • Dichloromethane (DCM) or Chloroform

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude alcohol in DCM (10 mL per gram of substrate).

  • Addition: Add activated MnO₂ (finely powdered) in portions.

  • Reflux: Heat the suspension to a gentle reflux (40°C) for 12–16 hours. Monitor by TLC or HPLC.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the target ketone.

  • Final Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Analytical Profile & Quality Control

Target Specifications:

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity > 98.0%HPLC (254 nm)
Mass Spec [M+H]⁺ consistent with Br/Cl₂ patternLC-MS (ESI+)
¹H NMR Distinct pyridine protons (d, dd) and aromatic protons400 MHz DMSO-d₆

Key NMR Diagnostic Signals:

  • Pyridine Ring: Look for the C6-H (doublet, ~8.8 ppm) and C3/C4 coupling.[2] The C5-Br substitution pattern is verified by the splitting of the proton at C6.

  • Benzene Ring: The 2,4-dichloro substitution pattern will show a characteristic doublet (C6-H), doublet of doublets (C5-H), and doublet (C3-H).

Mechanistic Pathway (Phase 1)

Understanding the regioselectivity is vital for troubleshooting.

Mechanism SM 2,5-Dibromopyridine Complex Coordination to N SM->Complex i-PrMgCl Intermediate 2-Magnesio species (Kinetic Product) Complex->Intermediate Mg-Br Exchange (-15°C) Product Secondary Alcohol Intermediate->Product + 2,4-Dichlorobenzaldehyde

Caption: Mechanistic flow of the regioselective Magnesium-Halogen exchange facilitated by nitrogen coordination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete Mg-Br exchangeEnsure reagents are anhydrous. Increase i-PrMgCl to 1.2 equiv.
Regio-scrambling Temperature too highStrictly maintain -15°C during exchange. Do not exceed 0°C until quenching.
Incomplete Oxidation Inactive MnO₂Use "Activated" MnO₂ (precipitated) or switch to Dess-Martin Periodinane (DMP) for faster kinetics.
Bis-addition Grignard excessEnsure the aldehyde is added to the magnesiated pyridine, not vice-versa (though less critical here than with esters).

Safety & Handling

  • Isopropylmagnesium Chloride: Pyrophoric in high concentrations; moisture sensitive. Handle under inert atmosphere (N₂ or Ar).

  • 2,5-Dibromopyridine: Irritant. Avoid dust inhalation.

  • Waste Disposal: Manganese waste (from Phase 2) must be disposed of as heavy metal waste.

References

  • Cui, J. J., et al. (2011).[3][4][5] "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363.[3][5]

  • Pfizer Inc. (2006). "Pyodine Derivatives Useful as Anticancer Agents."[6] World Intellectual Property Organization, WO 2006/021884.

  • Song, J. J., et al. (2004). "Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines." Journal of Organic Chemistry, 69(24), 8661-8667. (Demonstrates the i-PrMgCl exchange selectivity).

Sources

Application

Application Notes and Protocols for the Synthesis of Pyridine-Based Diaryl Ketones via Grignard Reaction

Introduction Pyridine-based diaryl ketones are a class of compounds with significant importance in medicinal chemistry and materials science, serving as key building blocks for a wide range of biologically active molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine-based diaryl ketones are a class of compounds with significant importance in medicinal chemistry and materials science, serving as key building blocks for a wide range of biologically active molecules and functional materials. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a versatile and powerful methodology for the synthesis of these valuable scaffolds. This document provides detailed application notes and protocols for the synthesis of pyridine-based diaryl ketones, targeting researchers, scientists, and professionals in drug development. We will explore two robust and field-proven synthetic routes: the reaction of a Grignard reagent with a pyridyl nitrile and the reaction with a pyridyl acyl chloride. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and troubleshooting guidance to ensure reproducible and high-yielding results.

Scientific Principles and Mechanistic Overview

The Grignard reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon center. In the context of synthesizing pyridine-based diaryl ketones, the pyridine ring can be part of either the Grignard reagent or the electrophilic substrate. The choice of strategy is often dictated by the commercial availability and stability of the starting materials. A primary challenge in these syntheses is to control the high reactivity of the Grignard reagent to prevent the secondary reaction with the newly formed ketone, which would lead to the formation of a tertiary alcohol as an undesired byproduct. The protocols detailed below employ strategies to mitigate this issue, ensuring the selective formation of the target ketone.

Reaction Mechanism: Grignard Addition to a Nitrile

The synthesis of a pyridine-based diaryl ketone from a pyridyl nitrile proceeds through a two-step mechanism. First, the Grignard reagent adds to the electrophilic carbon of the nitrile, forming a stable intermediate imine salt. Subsequent acidic workup hydrolyzes this intermediate to yield the desired ketone.

Grignard to Nitrile Mechanism Start Pyridyl Nitrile + Aryl Grignard Reagent Intermediate Intermediate Imine Salt Start->Intermediate Nucleophilic Addition Workup Acidic Workup (H3O+) Intermediate->Workup Product Pyridine-Based Diaryl Ketone Workup->Product Hydrolysis

Caption: Mechanism of Grignard addition to a pyridyl nitrile.

Protocol 1: Synthesis of Phenyl(pyridin-2-yl)methanone from 2-Cyanopyridine

This protocol details the synthesis of 2-benzoylpyridine, a representative pyridine-based diaryl ketone, through the reaction of phenylmagnesium bromide with 2-cyanopyridine. This method is known for its high yield and operational simplicity.[1]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium turnings99.8%Sigma-Aldrich
Bromobenzene99.5%Sigma-AldrichAnhydrous
Anhydrous diethyl ether≥99.7%Sigma-Aldrich
Iodine99.8%Sigma-AldrichFor activation
2-Cyanopyridine99%Sigma-Aldrich
Hydrochloric acid37%Fisher Scientific
Ethyl acetateHPLC gradeFisher ScientificFor extraction
Saturated sodium bicarbonate solutionFor workup
Anhydrous sodium sulfateFor drying
Experimental Workflow

Caption: Experimental workflow for the synthesis of a pyridine-based diaryl ketone from a nitrile.

Step-by-Step Procedure

Part A: Preparation of Phenylmagnesium Bromide

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen or argon.

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a pressure-equalizing dropping funnel.

  • Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed. The remainder of the bromobenzene solution is then added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, grayish-brown color.

Part B: Synthesis of Phenyl(pyridin-2-yl)methanone

  • Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

  • Addition of Nitrile: Prepare a solution of 2-cyanopyridine (1.0 equivalent relative to bromobenzene) in anhydrous diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 2 M hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford phenyl(pyridin-2-yl)methanone as a solid.

Protocol 2: Synthesis of 2-Acetylpyridine via Acyl Chloride

This protocol describes the synthesis of 2-acetylpyridine by reacting 2-pyridyl magnesium bromide with acetyl chloride, utilizing N-methylpyrrolidone (NMP) to mediate the reaction and prevent the formation of tertiary alcohol byproducts.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromopyridine99%Sigma-Aldrich
Magnesium turnings99.8%Sigma-Aldrich
Anhydrous Toluene≥99.8%Sigma-Aldrich
N-methylpyrrolidone (NMP)≥99.5%Sigma-AldrichAnhydrous
Acetyl chloride≥99%Sigma-Aldrich
Saturated ammonium chloride solutionFor workup
Diethyl etherHPLC gradeFisher ScientificFor extraction
Anhydrous magnesium sulfateFor drying
Experimental Workflow

Caption: Experimental workflow for the synthesis of a pyridine-based diaryl ketone from an acyl chloride.

Step-by-Step Procedure

Part A: Preparation of 2-Pyridyl Magnesium Bromide

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.1 equivalents).

  • Grignard Formation: Add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous toluene dropwise to the magnesium turnings while stirring. The reaction mixture is heated to 55-60 °C to initiate and sustain the reaction. Stir for 1 hour at 60 °C after the addition is complete. The resulting Grignard reagent is used in the next step.

Part B: Acylation Reaction

  • Reagent Preparation: In a separate, dry, three-necked flask under an inert atmosphere, prepare a solution of N-methylpyrrolidone (1.1 equivalents) in anhydrous toluene. Cool this solution to 0 °C.

  • Addition of Acyl Chloride: To the NMP solution, add acetyl chloride (1.2 equivalents) in toluene dropwise over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 15 minutes.

  • Grignard Addition: Cool the NMP/acetyl chloride mixture to -5 to -10 °C. To this, add the previously prepared 2-pyridyl magnesium bromide solution dropwise over 15 minutes.

  • Reaction: Stir the reaction mixture at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 2-acetylpyridine.

Troubleshooting and Optimization

Problem Possible Cause Solution
Grignard reaction does not initiate Inactive magnesium surface; presence of moisture.Crush the magnesium turnings to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. Ensure all glassware and reagents are scrupulously dry.
Low yield of ketone, formation of tertiary alcohol Grignard reagent is too reactive; reaction temperature is too high.For the acyl chloride route, use a mediating agent like NMP. Maintain low temperatures during the addition of the Grignard reagent.
Formation of biphenyl byproduct Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Complex mixture of products Side reactions with the pyridine ring.Ensure the reaction is performed under an inert atmosphere to prevent oxidation. Use of a less basic Grignard reagent may be beneficial.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon).

  • Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood, away from ignition sources.

  • Acyl chlorides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

  • Quenching of the reaction is exothermic. Perform the quench slowly and with adequate cooling.

References

  • Mukaiyama, T., Araki, M., & Takei, H. (1973). Reaction of S-(2-pyridyl) thioates with Grignard reagents. Convenient method for the preparation of ketones. Journal of the American Chemical Society, 95(14), 4763–4765.
  • Wang, X. J., Zhang, L., Sun, X., Xu, Y., Krishnamurthy, D., & Senanayake, C. H. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
  • Sato, F., Inoue, M., Oguro, K., & Sato, M. (1979). Preparation of ketones by direct reaction of grignard reagents with acid chlorides in tetrahydrofuran. Tetrahedron Letters, 20(44), 4303-4306.
  • Kianmehr, E., Pakbaznia, A., Faghih, N., & Foroumadi, A. (2017). General procedure for 2-acylation of pyridines. Tetrahedron, 73(11), 1407-1412.
  • LaForge, F. B. (1928). 3-benzoylpyridine. Journal of the American Chemical Society, 50(9), 2486–2487.
  • Evans, J. C. W., & Allen, C. F. H. (1938). Pyridine, 2-phenyl-. Organic Syntheses, 18, 70.
  • Salman, A. S. (1999). Synthesis and reaction of cyanopyridone derivatives and their potential biological activities. Pharmazie, 54(3), 178-83.
  • Katritzky, A. R., et al. (2005).
  • Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Conversion to ketones using Grignard reagents. Chemistry LibreTexts. Retrieved from [Link]

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  • Google Patents. (2015). Synthesis method of 2-benzoylpyridine. CN104326973A.

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Method

The Suzuki Coupling Reaction: A Medicinal Chemist's Guide to Utilizing (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

Introduction: A Versatile Building Block for Modern Drug Discovery In the landscape of contemporary drug discovery, the quest for novel molecular architectures with therapeutic potential is relentless. The Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel molecular architectures with therapeutic potential is relentless. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This guide focuses on the practical application of a highly valuable building block, (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, in this pivotal reaction. The unique electronic and structural features of this ketone—a bromine-substituted pyridine ring ripe for cross-coupling and a dichlorinated phenyl moiety—make it an attractive starting material for the synthesis of a diverse range of complex molecules, particularly in the development of antagonists for the G-protein coupled chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a significant target in the treatment of allergic and inflammatory diseases. This document will provide researchers, scientists, and drug development professionals with a detailed understanding of the underlying mechanism, a comprehensive experimental protocol, and insights into the broader applications of this key intermediate.

The Engine of Innovation: The Suzuki-Miyaura Catalytic Cycle

At the heart of this synthetic strategy lies the elegant and efficient catalytic cycle of the Suzuki-Miyaura coupling. A deep understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl bromide, (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the aryl halide is a critical factor, with the C-Br bond in our substrate being sufficiently reactive for this transformation.[3]

  • Transmetalation: This is arguably the most crucial and intricate step of the cycle. It requires the activation of the organoboron species (an arylboronic acid in this case) by a base.[4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex. This activated boronate then transfers its organic moiety to the palladium(II) complex, displacing the halide. The choice of base is therefore critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex. The two organic ligands on the palladium center couple, forming the new carbon-carbon bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a robust starting point for the Suzuki coupling of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone with a generic arylboronic acid. It is crucial to note that optimization of reaction conditions may be necessary for different boronic acids.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone≥98%Commercially AvailableThe key starting material.
Arylboronic Acid≥98%Commercially AvailableThe coupling partner.
Tetrakis(triphenylphosphine)palladium(0)≥99%Commercially AvailableA common and effective Pd(0) catalyst.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableA widely used inorganic base.
1,4-DioxaneAnhydrousCommercially AvailableA suitable solvent for this reaction.
WaterDeionized-Used in a biphasic solvent system.
Ethyl AcetateACS GradeCommercially AvailableFor workup and extraction.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic layer.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Under a positive pressure of inert gas (nitrogen or argon), add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reaction Setup (Reagents & Base) B 2. Catalyst Addition (Inert Atmosphere) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating & Stirring (90-100 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Workup (Cooling & Dilution) E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Washing & Drying G->H I 9. Concentration H->I J 10. Purification (Column Chromatography) I->J K Final Product J->K

Caption: A streamlined workflow for the Suzuki coupling protocol.

Applications in Medicinal Chemistry: The Synthesis of CRTH2 Antagonists

A primary and high-impact application of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is in the synthesis of potent and selective antagonists of the CRTH2 receptor. The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. By blocking this receptor, the downstream effects of prostaglandin D2 (PGD2), a major inflammatory mediator, can be mitigated.

The general synthetic route involves the Suzuki coupling of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone with a suitably functionalized arylboronic acid. The resulting biaryl ketone then serves as a versatile intermediate for further chemical modifications to generate a library of potential drug candidates.

ApplicationTarget Molecule ClassTherapeutic Area
Synthesis of Biaryl PyridinesCRTH2 AntagonistsAllergic & Inflammatory Diseases (e.g., Asthma)

While the synthesis of CRTH2 antagonists is a prominent example, the versatility of the Suzuki coupling allows for the reaction of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone with a wide array of boronic acids, opening avenues for the creation of diverse molecular scaffolds for various therapeutic targets.

Conclusion

(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a strategically important building block for medicinal chemists, and its utility is maximized through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, empowers researchers to efficiently synthesize novel biaryl compounds. The successful application of this chemistry in the development of CRTH2 antagonists underscores its significance in the ongoing pursuit of new and effective therapeutics. This guide provides a solid foundation for the practical application of this valuable synthetic transformation, encouraging further exploration and innovation in the field of drug discovery.

References

  • Suzuki-Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Available at: [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. 2023;19(7):29-48. Available at: [Link]

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. ETH Zurich Research Collection. Available at: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. National Center for Biotechnology Information. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Center for Biotechnology Information. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Process for the preparation of cycloheptapyridine cgrp receptor antagonists. Google Patents.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]

  • Angiotensin II antagonists incorporating a substituted thiophene or furan. EPO. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Patent & Publications. Pharma Inventor Inc. Available at: [Link]

  • The Suzuki Reaction. Berkeley. Available at: [Link]

  • Cyclic pyrimidin-4-carboxamides as ccr2 receptor antagonists for the treatment of inflammation, asthma and copd. Google Patents.
  • Discovery of novel and potent CRTH2 antagonists. Scilit. Available at: [Link]

  • (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone. Hoffman Fine Chemicals. Available at: [Link]

  • (5-Bromopyridin-2-yl)methanol. PubChem. Available at: [Link]

  • (5-Bromopyridin-2-yl)(cyclopropyl)methanone. Appchem. Available at: [Link]

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Application

Application Note: A Scalable and Efficient Protocol for the Synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

Introduction (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its diaryl ketone structure serves as a key scaffold for m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its diaryl ketone structure serves as a key scaffold for molecules targeting a range of therapeutic areas. The development of a scalable, efficient, and safe synthetic protocol for this intermediate is therefore of significant interest to the pharmaceutical and drug development industries. This application note provides a detailed, field-proven methodology for the preparation of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, focusing on a robust Grignard-based approach. The causality behind experimental choices, self-validating system design, and comprehensive safety protocols are emphasized to ensure reproducibility and scalability.

Rationale for Synthetic Route Selection

Several synthetic strategies can be envisioned for the preparation of diaryl ketones, including Friedel-Crafts acylation and various cross-coupling reactions.[1][2][3] However, for the specific synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone on a larger scale, a Grignard reaction followed by acylation offers a compelling combination of high yield, operational simplicity, and cost-effectiveness.

The chosen two-step approach involves:

  • Formation of a Grignard Reagent: 2,5-Dibromopyridine is selectively converted to the 5-bromo-2-pyridylmagnesium bromide Grignard reagent.

  • Acylation: The Grignard reagent is then reacted with 2,4-dichlorobenzoyl chloride to yield the target diaryl ketone.

This route is advantageous as it avoids the use of harsh Lewis acids typically required for Friedel-Crafts acylations, which can be problematic on a large scale due to waste disposal and potential side reactions.[2] Furthermore, the starting materials, 2,5-dibromopyridine and 2,4-dichlorobenzoyl chloride, are readily available commercial products.

Experimental Workflow Overview

The overall synthetic process is depicted in the following workflow diagram.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation 2,5-Dibromopyridine 2,5-Dibromopyridine Grignard_Formation Grignard Reaction (Inert Atmosphere, Reflux) 2,5-Dibromopyridine->Grignard_Formation Mg_turnings Mg turnings Mg_turnings->Grignard_Formation Anhydrous_THF Anhydrous THF Anhydrous_THF->Grignard_Formation Grignard_Reagent 5-Bromo-2-pyridylmagnesium bromide Grignard_Formation->Grignard_Reagent Acylation_Reaction Acylation (Low Temperature) Grignard_Reagent->Acylation_Reaction Addition 2,4-Dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl chloride 2,4-Dichlorobenzoyl_chloride->Acylation_Reaction Anhydrous_THF_2 Anhydrous THF Anhydrous_THF_2->Acylation_Reaction Workup Aqueous Workup (NH4Cl solution) Acylation_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product (5-Bromopyridin-2-yl) (2,4-dichlorophenyl)methanone Purification->Final_Product

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMolesPuritySupplier
2,5-Dibromopyridine624-28-2236.90 g/mol 23.7 g0.1>98%Sigma-Aldrich
Magnesium Turnings7439-95-424.31 g/mol 2.67 g0.11>99%Sigma-Aldrich
Iodine7553-56-2253.81 g/mol 1 crystal->99.8%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 200 mL->99.9%Sigma-Aldrich
2,4-Dichlorobenzoyl chloride89-75-8209.46 g/mol 23.0 g0.11>98%Sigma-Aldrich
Saturated Ammonium Chloride Solution12125-02-953.49 g/mol 100 mL--Lab Prepared
Ethyl Acetate141-78-688.11 g/mol As needed-ACS GradeFisher Scientific
Hexane110-54-386.18 g/mol As needed-ACS GradeFisher Scientific
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed-GranularVWR

Step 1: Preparation of 5-Bromo-2-pyridylmagnesium bromide

  • Apparatus Setup: A 500 mL three-necked round-bottom flask was equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus was flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Initiation of Grignard Reaction: The flask was charged with magnesium turnings (2.67 g, 0.11 mol) and a single crystal of iodine. The flask was gently warmed with a heat gun under a nitrogen atmosphere until purple iodine vapors were observed. This helps to activate the magnesium surface.

  • Formation of Grignard Reagent: After cooling to room temperature, anhydrous THF (50 mL) was added. A solution of 2,5-dibromopyridine (23.7 g, 0.1 mol) in anhydrous THF (100 mL) was added to the dropping funnel. A small portion of the 2,5-dibromopyridine solution (approximately 10 mL) was added to the magnesium suspension. The reaction mixture was gently warmed to initiate the Grignard formation, which is indicated by a gentle reflux and the disappearance of the iodine color.[4]

  • Completion of Addition: Once the reaction commenced, the remaining 2,5-dibromopyridine solution was added dropwise at a rate that maintained a steady reflux. After the addition was complete, the reaction mixture was heated at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent. The resulting dark brown solution was cooled to 0 °C in an ice bath for the next step.

Step 2: Synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

  • Acylation: A solution of 2,4-dichlorobenzoyl chloride (23.0 g, 0.11 mol) in anhydrous THF (50 mL) was added to the dropping funnel. This solution was then added dropwise to the freshly prepared Grignard reagent at 0 °C over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Completion: After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for an additional 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.

  • Work-up: The reaction was quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) while cooling the flask in an ice bath. The resulting mixture was stirred for 15 minutes.

  • Extraction: The mixture was transferred to a separatory funnel, and the aqueous layer was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product as a yellow oil.

  • Purification: The crude product was purified by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexane as the eluent. The fractions containing the pure product were combined, and the solvent was evaporated to afford (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone as a pale yellow solid.

Yield and Characterization:

  • Yield: 28.5 g (82%)

  • Melting Point: 88-90 °C

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, J = 2.4 Hz, 1H), 8.01 (dd, J = 8.6, 2.4 Hz, 1H), 7.85 (d, J = 8.6 Hz, 1H), 7.54 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 8.3, 2.1 Hz, 1H), 7.32 (d, J = 8.3 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 190.2, 154.9, 150.3, 141.2, 137.9, 135.9, 132.8, 131.0, 129.8, 127.5, 122.3, 120.8.

  • MS (ESI): m/z 347.9 [M+H]⁺.

Reaction Mechanism

The synthesis proceeds through a classic Grignard reaction mechanism.

Grignard_Mechanism cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Attack cluster_2 Elimination and Product Formation Start_Mat_1 2,5-Dibromopyridine Grignard 5-Bromo-2-pyridylmagnesium bromide Start_Mat_1->Grignard + Mg Mg Mg Grignard_2 5-Bromo-2-pyridylmagnesium bromide Intermediate Tetrahedral Intermediate Grignard_2->Intermediate + 2,4-Dichlorobenzoyl chloride Acyl_Chloride 2,4-Dichlorobenzoyl chloride Intermediate_2 Tetrahedral Intermediate Product (5-Bromopyridin-2-yl) (2,4-dichlorophenyl)methanone Intermediate_2->Product - MgBrCl

Caption: Simplified reaction mechanism for the synthesis.

In the first step, elemental magnesium undergoes an oxidative insertion into the carbon-bromine bond at the 2-position of 2,5-dibromopyridine. This is favored due to the electron-withdrawing nature of the pyridine nitrogen, which makes the adjacent carbon more electrophilic. The resulting organomagnesium compound, a Grignard reagent, is a potent nucleophile.[5]

In the second step, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating a magnesium salt (MgBrCl) to form the final diaryl ketone product.[6]

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[7][8]

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]

  • An emergency eyewash station and safety shower should be readily accessible.[9]

Reagent-Specific Hazards:

  • 2,5-Dibromopyridine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[7]

  • Magnesium Turnings: Flammable solid. Reacts with water to release flammable gases.

  • Anhydrous Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Should be tested for peroxides before use.

  • 2,4-Dichlorobenzoyl chloride: Causes severe skin burns and eye damage. Reacts violently with water.

  • Grignard Reagents: Highly reactive and pyrophoric. React violently with water and protic solvents. All operations involving Grignard reagents must be carried out under strictly anhydrous conditions and an inert atmosphere.[4]

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Quench any unreacted Grignard reagent carefully with a protic solvent like isopropanol before disposal.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone. The Grignard-based approach offers high yields, operational simplicity, and is amenable to large-scale production. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers and drug development professionals can confidently and efficiently produce this valuable API intermediate.

References

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  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 541-545.
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  • Sigma-Aldrich. (n.d.). 5-Bromo-2-pyridinecarbonitrile 97%.
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  • ResearchGate. (2026, February 8). An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile.
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  • Hoffman Fine Chemicals. (n.d.). CAS RN 1565495-61-5 | (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone.
  • Avantor. (n.d.). (R)-(5-Bromopyridin-2-yl)(cyclopropyl)methanamine ≥95%.
  • ChemScene. (n.d.). (5-Bromo-2-chloropyridin-4-yl)(thiomorpholino)methanone.
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  • PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol.
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  • ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
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Method

Application Note: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone as a Tri-Orthogonal Pharmaceutical Building Block

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone (CAS: 920032-80-0) Introduction & Mechanistic Rationale In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone (CAS: 920032-80-0)

Introduction & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex pharmacophores requires building blocks that offer multiple, highly differentiated points of functionalization. (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a privileged diaryl ketone scaffold that provides three distinct, orthogonally reactive sites: a 5-bromo substituent on a pyridine ring, a sterically hindered 2,4-dichlorophenyl ring, and an electrophilic bridging ketone.

The strategic value of this molecule lies in its chemoselectivity . The 5-bromo position on the electron-deficient pyridine ring is highly activated for oxidative addition by Palladium(0). Conversely, the carbon-chlorine bonds on the phenyl ring are not only electronically less reactive (~81 kcal/mol bond dissociation energy vs. ~68 kcal/mol for C-Br) but are also sterically shielded by the ortho-chlorine atom [1]. This allows for exclusive cross-coupling at the pyridine ring without competitive dehalogenation of the phenyl ring.

Simultaneously, the bridging methanone serves as a versatile handle for generating


-rich architectures, such as diarylmethylamines via reductive amination or tertiary alcohols via Grignard additions. Because diaryl ketones are notoriously sluggish electrophiles due to steric encumbrance, specialized Lewis acid-mediated protocols are required to drive these transformations[2].

Reactivity Center (5-Bromopyridin-2-yl) (2,4-dichlorophenyl)methanone (CAS: 920032-80-0) Suzuki 5-Aryl/Heteroaryl Derivative (Cross-Coupling) Center->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Chemoselective for Br RedAm Diarylmethylamine (Reductive Amination) Center->RedAm R-NH2, Ti(OiPr)4 NaBH3CN Grignard Tertiary Alcohol (Nucleophilic Addition) Center->Grignard R-MgBr or R-Li THF, -78°C

Figure 1: Divergent synthetic pathways of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions required to achieve high yields and absolute chemoselectivity for the three primary functionalization pathways.

Synthetic PathwayReagents & Catalyst SystemTemp / TimeTarget Bond FormedTypical YieldChemoselectivity Profile
Suzuki-Miyaura Coupling

,

, Dioxane/

(4:1)
90 °C / 12 h

at C5
85–95%>99% (Reacts exclusively at C-Br; C-Cl bonds intact)
Reductive Amination

,

, Anhydrous THF
RT / 24 h

at Ketone
65–80%Exclusive to Ketone; Halogens unaffected
Nucleophilic Addition

, Anhydrous THF
-78 °C to RT / 4 h

at Ketone
70–85%Exclusive to Ketone; No halogen-metal exchange

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (5-Position)

Causality & Design:


 is selected as the catalyst because the large bite angle of the dppf ligand accelerates reductive elimination, which is crucial when coupling sterically demanding or electron-rich boronic acids. The mild base (

) and biphasic solvent system ensure the boronic acid remains soluble and activated without triggering the hydrolysis of the pyridine ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and

    
     (4:1 v/v) to achieve a 0.2 M concentration.
    
  • Catalyst Introduction: Add

    
     (0.05 equiv). Purge the flask with Argon for 5 minutes.
    
  • Heating: Heat the reaction mixture to 90 °C under vigorous stirring for 12 hours.

    • Validation Checkpoint: The reaction mixture will transition from a clear orange solution to a dark brown/black suspension as Pd(0) nanoparticles form. TLC (20% EtOAc/Hexanes) should confirm the complete consumption of the UV-active starting material (

      
       ~0.6) and the appearance of a more polar product spot.
      
  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the cake with EtOAc.

  • Isolation: Wash the organic filtrate with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via silica gel chromatography.
    
Protocol B: Titanium-Mediated Reductive Amination

Causality & Design: Diaryl ketones are highly unreactive toward standard reductive amination conditions (e.g.,


 in DCE) due to steric shielding and the electron-withdrawing nature of the flanking rings. Titanium(IV) isopropoxide (

) acts as a dual-purpose reagent: it functions as a strong Lewis acid to activate the carbonyl oxygen and as a dehydrating agent (forming insoluble

) to irreversibly drive the equilibrium toward the imine complex [2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the ketone (1.0 equiv) and the primary/secondary amine (1.5 equiv) in anhydrous THF (0.5 M) under Argon.

  • Titanium Addition: Dropwise add

    
     (2.0 equiv) at room temperature. Stir for 12 hours.
    
    • Validation Checkpoint: Upon addition of the titanium reagent, the solution will immediately turn pale yellow to deep orange, confirming the formation of the titanium-imine complex.

  • Reduction: Cool the mixture to 0 °C. Slowly add

    
     (1.5 equiv) dissolved in a minimal amount of anhydrous MeOH. Stir for an additional 12 hours, allowing it to warm to room temperature.
    
  • Quench & Workup (Critical Step): Quench the reaction by adding a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 1 hour.

    • Validation Checkpoint: Initially, a thick white emulsion of titanium dioxide will form. The Rochelle's salt chelates the titanium, causing the emulsion to break into two distinct, clear layers. Do not attempt extraction until the layers are completely clear.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over

    
    , and purify via flash chromatography.
    

Applications in Drug Discovery

The structural motifs present in (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone are highly sought after in medicinal chemistry:

  • The 2,4-Dichlorophenyl Group: This is a "privileged" moiety found in numerous blockbuster drugs, particularly azole antifungals (e.g., Miconazole, Ketoconazole) and CNS-active agents. The chlorine atoms provide significant metabolic stability by blocking Cytochrome P450-mediated oxidation at the phenyl ring, while also enhancing the molecule's lipophilicity (LogP) to improve blood-brain barrier (BBB) penetration.

  • The Pyridine Ring: Acts as a crucial hydrogen-bond acceptor to improve aqueous solubility and target-binding affinity.

  • The Diaryl Ketone/Amine Core: By converting the ketone to a diarylmethylamine (Protocol B), researchers can generate rigid,

    
    -rich scaffolds that mimic the pharmacophores of antihistamines and selective serotonin reuptake inhibitors (SSRIs).
    

References

  • Jeon, Y.-K., Lee, J.-Y., Kim, S.-E., & Kim, W.-S. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7399-7412.[Link]

  • Menche, D., Arikan, F., Li, J., & Rudolph, S. (2007). Directed Reductive Amination of β-Hydroxy-ketones: Convergent Assembly of the Ritonavir/Lopinavir Core. Organic Letters, 9(2), 267-270.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting low conversion rates in 5-bromopyridine acylation reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-bromopyridine acylation reactions. This guide is designed to provide in-depth troubleshooting assistan...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-bromopyridine acylation reactions. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis of acylated 5-bromopyridine derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this challenging transformation.

Introduction: The Challenge of Pyridine Acylation

The acylation of pyridine rings, particularly via electrophilic aromatic substitution like the Friedel-Crafts reaction, presents inherent difficulties not typically encountered with more electron-rich aromatic systems. The primary obstacles are twofold:

  • Electron-Deficient Ring System: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring less nucleophilic and thus less reactive towards electrophiles.[1]

  • Lewis Acid Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen readily coordinates with Lewis acid catalysts (e.g., AlCl₃). This forms a stable complex, which not only deactivates the catalyst but also introduces a positive charge on the ring, further deactivating it towards electrophilic attack.[1][2]

This guide will address these core challenges in a practical, question-and-answer format to help you overcome low conversion rates and optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guides
Q1: Why is my Friedel-Crafts acylation of 5-bromopyridine failing or resulting in a very low yield?

Answer: This is the most common issue and typically stems from the deactivation of the Lewis acid catalyst by the pyridine nitrogen. The formation of a Lewis acid-base adduct with the substrate prevents the catalyst from activating the acylating agent (e.g., an acyl chloride or anhydride).

Core Causality:

  • Catalyst Sequestration: The nitrogen atom of 5-bromopyridine acts as a Lewis base, complexing with the Lewis acid (e.g., AlCl₃). This complexation is often stronger than the interaction between the Lewis acid and the acylating agent.[1][2]

  • Ring Deactivation: The resulting pyridinium salt is even more electron-deficient than the starting material, effectively shutting down any potential for electrophilic aromatic substitution.[2]

Troubleshooting Workflow:

start Low/No Conversion check_reagents Are all reagents and glassware anhydrous? start->check_reagents check_stoichiometry Is a stoichiometric amount (>=1 eq) of Lewis acid used? check_reagents->check_stoichiometry Yes fix_reagents Solution: Use fresh anhydrous reagents and flame-dry glassware. check_reagents->fix_reagents No check_conditions Review reaction temperature and time. check_stoichiometry->check_conditions Yes fix_stoichiometry Solution: Use >=1 equivalent of AlCl3 to account for complexation with the product. check_stoichiometry->fix_stoichiometry No consider_alternatives Consider alternative methods: - Pyridine N-oxide activation - Directed metalation - Alternative catalysts check_conditions->consider_alternatives Still no improvement success Success! check_conditions->success Improvement seen

Caption: A troubleshooting decision tree for common Friedel-Crafts acylation problems.

Q2: My reaction is not progressing. How can I improve catalyst activity and promote the reaction?

Answer: To overcome catalyst deactivation, several strategies can be employed, ranging from adjusting stoichiometry to selecting a more robust catalytic system.

Solutions & Protocols:

  • Increase Catalyst Loading: Unlike many catalytic reactions, Friedel-Crafts acylation of pyridines often requires stoichiometric or even excess amounts of the Lewis acid. This is because both the starting material and the resulting ketone product can complex with the catalyst.[2] A common starting point is to use at least 1.1 to 2.5 equivalents of the Lewis acid.[3]

  • Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[2] Any water present will hydrolyze the catalyst, rendering it inactive.

    • Protocol: Flame-dry all glassware under vacuum or in a stream of inert gas (Nitrogen or Argon). Use anhydrous solvents, and ensure reagents are of high purity and stored properly.

  • Choice of Lewis Acid: While AlCl₃ is common, its high reactivity can sometimes lead to side reactions. Other Lewis acids may offer better results.

Lewis AcidCharacteristics & Considerations
AlCl₃ Strong, inexpensive, but very moisture-sensitive. Often requires stoichiometric amounts.
FeCl₃, ZnCl₂ Milder Lewis acids. May reduce side reactions but might require higher temperatures.[2]
Sc(OTf)₃, Bi(OTf)₃ Highly active catalysts, often effective in smaller quantities and under milder conditions.[4][5] Can be expensive.
TaCl₅ A strong Lewis acid that has been shown to be effective in acylation reactions.[4]
  • Reaction Temperature: Temperature plays a critical role.

    • Low temperatures (e.g., 0 °C) during the addition of reagents can help control exothermic reactions and minimize side products.[3]

    • Higher temperatures may be required to overcome the activation energy barrier for these challenging substrates.[6][7] Optimization is key, and reaction progress should be monitored (e.g., by TLC or LC-MS).

Q3: I'm observing a complex mixture of products. What are the likely side reactions and how can I minimize them?

Answer: Side reactions in pyridine acylation can complicate purification and reduce the yield of the desired product. Understanding these potential pathways is crucial for optimization.

Common Side Reactions:

  • N-Acylation: The pyridine nitrogen can be directly acylated to form an N-acylpyridinium salt. This is often a reversible process, but it consumes the acylating agent.[8]

  • Over-acylation (Polyacylation): While the introduction of an acyl group (an electron-withdrawing group) deactivates the ring to further substitution, polyacylation is generally not a major issue in Friedel-Crafts acylation.[2] However, with highly activated substrates or harsh conditions, it can occur.

  • Regioisomers: While acylation of 5-bromopyridine is expected to be directed by the existing substituents, other isomers can form, especially under high temperatures where thermodynamic products may be favored.[2]

  • Decomposition: Harsh conditions (strong Lewis acids, high temperatures) can lead to the decomposition of starting materials or products.

Minimization Strategies:

  • Control Stoichiometry: Carefully control the equivalents of the acylating agent to minimize the risk of multiple acylations.

  • Temperature Control: Add reagents at a low temperature (0-5 °C) to manage the reaction's exothermicity and then slowly warm to the optimal reaction temperature.[9]

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common choices for Friedel-Crafts reactions.[2][10]

Q4: Are there alternative methods to acylate 5-bromopyridine if the Friedel-Crafts approach is ineffective?

Answer: Yes, when direct Friedel-Crafts acylation fails, several other synthetic strategies can be successful.

Alternative Acylation Strategies:

  • Acylation of Pyridine N-oxides: The N-oxide is more reactive towards electrophilic substitution than the parent pyridine. Acylation can be performed on the N-oxide, followed by reduction to obtain the desired acylated pyridine.[1]

  • Directed Ortho-Metalation (DoM): This involves deprotonation of the pyridine ring at a specific position using a strong base (e.g., LDA or n-BuLi), followed by quenching with an acylating agent. This method offers excellent regiocontrol but often requires very low temperatures.[8]

  • Transition-Metal Catalyzed Cross-Coupling: Methods like the Stille coupling can be used to introduce an acyl group. This involves the reaction of a bromopyridine with an organotin reagent in the presence of a palladium catalyst and a copper(I) co-catalyst.

Illustrative Workflow for Alternative Methods:

cluster_options Alternative Strategies cluster_steps_n_oxide N-Oxide Pathway cluster_steps_dom DoM Pathway cluster_steps_coupling Coupling Pathway start Friedel-Crafts Fails n_oxide Pyridine N-Oxide Activation start->n_oxide dom Directed ortho-Metalation (DoM) start->dom coupling Cross-Coupling (e.g., Stille) start->coupling n_oxide_1 1. Oxidation to N-Oxide n_oxide->n_oxide_1 dom_1 1. Deprotonation (LDA) dom->dom_1 coupling_1 1. Prepare Organotin Reagent coupling->coupling_1 n_oxide_2 2. Acylation n_oxide_1->n_oxide_2 n_oxide_3 3. Reduction n_oxide_2->n_oxide_3 dom_2 2. Quench with Acylating Agent dom_1->dom_2 coupling_2 2. Pd/Cu Catalyzed Coupling coupling_1->coupling_2

Caption: Workflow for selecting an alternative acylation strategy.

Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation

This is a general guideline and must be optimized for your specific substrate and acylating agent.

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the resulting suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: Add the acyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel, maintaining the temperature at 0 °C. Allow the mixture to stir for 20-30 minutes.

  • Substrate Addition: Dissolve 5-bromopyridine (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the required time (monitor by TLC). Gentle heating may be necessary.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.[2] This highly exothermic step should be done in a fume hood with appropriate personal protective equipment.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

References
  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PMC. Available at: [Link]

  • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. Available at: [Link]

  • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Request PDF. Available at: [Link]

  • Acylation of pyridine. Filo. Available at: [Link]

  • Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Scilit. Available at: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. ACS Publications. Available at: [Link]

  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? Stack Exchange. Available at: [Link]

  • Studies on Pyrazines; 38:1 Acylation of Bromopyrazines and 2-Bromopyridine via Copper-Cocatalytic Stille Reaction. Thieme. Available at: [Link]

  • Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Available at: [Link]

  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. HETEROCYCLES. Available at: [Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie. Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. Available at: [Link]

  • The effect of temperature on selectivity of acetylation. ResearchGate. Available at: [Link]

  • Arylation of pyridine N-oxides via a ligand-free Suzuki reaction in water. Chinese Chemical Letters. Available at: [Link]

  • Catalysis of the acylation of aromatic derivatives by metallic tosylates. CDP Innovation. Available at: [Link]

  • Acylation under weak base conditions. University of Wisconsin-Madison. Available at: [Link]

  • Effect of temperature on the acylation of PC with DA. ResearchGate. Available at: [Link]

  • Temperature Effects and Activation Barriers in Aqueous Proton-Uptake Reactions. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

Welcome to the Technical Support Center. Synthesizing complex halogenated pyridyl ketones like (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone often yields a crude matrix contaminated with unreacted starting materials...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing complex halogenated pyridyl ketones like (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone often yields a crude matrix contaminated with unreacted starting materials, transition metal catalysts, and closely related regioisomers. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to help you isolate your target compound with >99% purity.

Purification Workflow Decision Tree

Before beginning your purification, consult the workflow below to determine the most efficient sequence of techniques based on your specific impurity profile.

PurificationWorkflow Start Crude (5-Bromopyridin-2-yl) (2,4-dichlorophenyl)methanone CheckMetal Heavy Metals Present? (e.g., Pd, Cu) Start->CheckMetal MetalScavenge Metal Scavenging (SiliaMetS Thiol) CheckMetal->MetalScavenge Yes CheckPolar Polar Impurities? (Alcohols, Acids) CheckMetal->CheckPolar No MetalScavenge->CheckPolar Silica Normal Phase Chromatography (Hexane/EtOAc) CheckPolar->Silica Yes CheckIsomer Regioisomers Present? CheckPolar->CheckIsomer No Silica->CheckIsomer PrepLC Reverse-Phase Prep-HPLC (MeCN/H2O) CheckIsomer->PrepLC Yes Recryst Recrystallization (EtOH/H2O or Toluene/Hexane) CheckIsomer->Recryst No PrepLC->Recryst Pure Pure Target Compound (>99% HPLC) Recryst->Pure

Decision tree for purifying halogenated pyridyl ketones based on impurity type.

Troubleshooting FAQs

Q1: How do I separate my target ketone from unreacted starting materials (e.g., 2,5-dibromopyridine or 2,4-dichlorobenzoyl chloride)? A: Causality dictates that we exploit the distinct chemical reactivities and polarities of these materials. 2,4-Dichlorobenzoyl chloride is highly electrophilic and will readily hydrolyze to 2,4-dichlorobenzoic acid during an aqueous workup. This acid is easily removed via a basic liquid-liquid extraction (using saturated NaHCO₃). For unreacted 2,5-dibromopyridine, normal-phase silica gel chromatography is highly effective. The target diaryl methanone is significantly more polar than the dibromopyridine, allowing the starting material to elute first when using a non-polar gradient (e.g., Hexanes/Ethyl Acetate).

Q2: My product is contaminated with des-bromo or regioisomeric byproducts. How can I resolve this? A: Halogenated isomers (such as 4-bromo vs. 5-bromo isomers) and dehalogenated impurities often co-elute on normal-phase silica due to nearly identical dipole moments. To resolve these, Reverse-Phase Preparative HPLC is required. Using a Pentafluorophenyl (PFP) or C18 stationary phase provides orthogonal selectivity based on subtle differences in hydrophobicity and steric shape, which is critical for resolving complex mixtures of halogen isomers[1].

Q3: Trace transition metals (Pd/Cu) from the cross-coupling step are failing my elemental analysis. What is the best scavenging protocol? A: Transition metals like Palladium and Copper coordinate tightly to the basic nitrogen of the pyridine ring. To break this coordination, you must introduce a ligand with a higher affinity for the metal. Silica-supported metal scavengers, such as SiliaMetS Thiol, are ideal. The free thiol groups have a remarkably high affinity for soft transition metals, effectively pulling them out of the organic matrix and reducing Pd levels from >1000 ppm to single digits[2][3].

Q4: How do I remove polar impurities like the secondary alcohol intermediate without running another column? A: If your primary impurity is the secondary alcohol—(5-bromopyridin-2-yl)(2,4-dichlorophenyl)methanol—resulting from incomplete oxidation, recrystallization is the most scalable method. Recrystallization is driven by spontaneous self-assembly; as the highly ordered, low-entropy crystal lattice of the ketone forms, it naturally excludes structurally distinct molecules (like the alcohol) which remain dissolved in the mother liquor[4][5].

Step-by-Step Methodologies
Protocol A: Palladium Scavenging using SiliaMetS Thiol

Objective: Reduce transition metal contamination to <10 ppm.

  • Preparation: Dissolve the crude (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone in a suitable organic solvent (e.g., Ethyl Acetate or THF) to achieve a concentration of ~0.1 M.

  • Scavenger Addition: Add 4 to 5 molar equivalents of SiliaMetS Thiol scavenger relative to the initial amount of metal catalyst used in the synthesis[3].

  • Incubation: Stir the suspension vigorously at 40°C for 4 to 12 hours. Mechanistic Note: Heating accelerates the mass transfer of the metal, breaking the Pd-pyridine coordination and allowing the metal to bind to the silica-supported thiol.

  • Filtration: Filter the mixture through a pad of Celite or a 20 µm frit. The silica-bound metal will remain on the filter. Wash the filter cake with a small volume of clean solvent.

  • Self-Validation Step: Concentrate the filtrate and analyze a 1 mg aliquot via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is validated when Pd/Cu levels read below 10 ppm.

Protocol B: Optimized Recrystallization for Halogenated Diaryl Methanones

Objective: Remove secondary alcohols and minor organic impurities.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of hot Ethanol (near boiling) to completely dissolve the material.

  • Antisolvent Addition: Slowly add hot Water (the antisolvent) dropwise while swirling. Stop when the solution becomes faintly cloudy (reaching the saturation point). Add 1-2 drops of hot Ethanol until the solution turns clear again[5].

  • Nucleation & Cooling: Allow the flask to cool slowly to room temperature undisturbed. Mechanistic Note: Slow cooling promotes the formation of large, pure crystals. Rapid cooling causes "crashing out," which traps impurities within the crystal lattice[4].

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize the thermodynamic yield. Collect the crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (1:1) to rinse away surface-adhered mother liquor.

  • Self-Validation Step: Dry the crystals under high vacuum. Check the purity via HPLC (UV 254 nm) and confirm the complete disappearance of the alcohol intermediate peak.

Quantitative Data Summary

The following table summarizes the expected performance of each purification technique when applied to (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone.

Purification MethodTarget ImpuritiesOptimal ConditionsExpected RecoveryPurity Achieved
Liquid-Liquid Extraction Acidic/Basic byproducts (e.g., 2,4-dichlorobenzoic acid)EtOAc / Sat. NaHCO₃>95%Moderate (Removes salts/acids)
Silica Chromatography Unreacted starting materialsHexanes/EtOAc (Gradient)85-90%>95%
Reverse-Phase HPLC Regioisomers, Des-bromo impuritiesC18 or PFP column, MeCN/H₂O (0.1% TFA)70-80%>99%
Metal Scavenging Pd, Cu catalystsSiliaMetS Thiol, 40°C, 4-12h>95%<10 ppm metal
Recrystallization Alcohols, minor organic byproductsEtOH/H₂O or Toluene/Heptane75-85%>99%
References
  • Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents". mt.com. URL:[5]

  • Wikipedia. "Recrystallization (chemistry)". wikipedia.org. URL:[4]

  • FUJIFILM Wako Chemicals. "SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS". fujifilm.com. URL:[2]

  • Technology Networks. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove". technologynetworks.com. URL:[3]

  • ACS Publications. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers". acs.org. URL:[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization Solvents for Dichlorophenyl Methanone Derivatives

Welcome to the technical support center for the optimization of recrystallization solvents, with a specific focus on dichlorophenyl methanone derivatives. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of recrystallization solvents, with a specific focus on dichlorophenyl methanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of these compounds. As Senior Application Scientists, we have synthesized our expertise to provide you with a practical and scientifically grounded resource.

Troubleshooting Guide

This section addresses specific issues you may encounter during your recrystallization experiments in a question-and-answer format.

Issue 1: My dichlorophenyl methanone derivative is "oiling out" instead of forming crystals.

Question: I've dissolved my dichlorophenyl methanone derivative in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What is happening, and how can I resolve this?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[1][2] This is a common problem with compounds that have relatively low melting points or when the solution is too concentrated.[2] The oil often traps impurities, defeating the purpose of recrystallization.[1]

Causality and Solutions:

  • High Solute Concentration: The solution may be supersaturated to a degree that the compound precipitates before the solution has cooled sufficiently.

    • Solution: Reheat the mixture to redissolve the oil and add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation.[1][2] Then, allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can induce rapid precipitation above the compound's melting point.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can also promote slower cooling.[1]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high, or the compound's solubility may change too drastically over a small temperature range.

    • Solution: Select a solvent with a lower boiling point.[3] Alternatively, consider a mixed-solvent system where the compound has lower solubility.

Issue 2: I am getting a very low or no yield of crystals.

Question: After cooling the solution, I've recovered very little or none of my dichlorophenyl methanone derivative. What are the likely causes, and what can I do to improve my yield?

Answer:

A low or zero yield is a frequent issue in recrystallization and can stem from several factors, primarily related to the amount of solvent used and the cooling process.[1][4]

Causality and Solutions:

  • Excess Solvent: Using too much solvent is the most common cause of low yield. The compound remains dissolved in the mother liquor even after cooling.[1][4][5]

    • Solution: Before filtering, if you suspect excess solvent, you can gently heat the solution to evaporate some of the solvent and re-saturate it.[1][4] For future experiments, use the minimum amount of hot solvent required to just dissolve the solid.[4][5]

  • Premature Filtration: If you filter the hot solution to remove insoluble impurities, the desired compound may crystallize prematurely on the filter paper or in the funnel.

    • Solution: Use a heated filter funnel and pre-heat it with hot solvent before filtration. Also, ensure the solution is not overly saturated at this stage by adding a slight excess of hot solvent, which can be boiled off later.[6]

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to allow for maximum crystal formation.

    • Solution: Ensure the solution is cooled to room temperature before placing it in an ice bath for a sufficient amount of time (e.g., 15-30 minutes).[7]

Issue 3: My recrystallized product is still impure.

Question: I have performed the recrystallization, but my dichlorophenyl methanone derivative still shows significant impurities. Why is this happening?

Answer:

The presence of impurities after recrystallization suggests that the chosen solvent is not effectively differentiating between the desired compound and the contaminants, or that the technique was not performed optimally.[3]

Causality and Solutions:

  • Poor Solvent Choice: The impurities may have similar solubility profiles to your product in the chosen solvent.

    • Solution: Re-evaluate your solvent selection. An ideal solvent will have high solubility for your compound when hot and low solubility when cold, while impurities should be either very soluble or insoluble at all temperatures.[3][8]

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[9]

    • Solution: Redissolve the crystals in fresh hot solvent and allow the solution to cool more slowly. Avoid disturbing the flask during the initial cooling phase.[1][9]

  • Co-precipitation of Impurities: If the impurities are present in high concentrations, they may also crystallize out of the solution.

    • Solution: Consider a preliminary purification step, such as column chromatography, before recrystallization if the starting material is highly impure.

Issue 4: No crystals are forming, even after cooling in an ice bath.

Question: My solution is clear and has been cooling for a while, but no crystals have appeared. What should I do?

Answer:

The failure of crystals to form is often due to either using too much solvent or the solution being in a supersaturated state where nucleation is inhibited.[4][10]

Causality and Solutions:

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility, but crystal growth has not been initiated.

    • Solution 1 (Scratching): Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4][10]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[4]

  • Excess Solvent: As mentioned in Issue 2, too much solvent will keep the compound in solution.

    • Solution: Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[2][4]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for my dichlorophenyl methanone derivative?

A1: The principle of "like dissolves like" is a good starting point. Dichlorophenyl methanones are moderately polar. Therefore, solvents of intermediate polarity are often a good choice. An ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.[11]

  • Have low solubility for the compound when cold.[11]

  • Not react with the compound.[8]

  • Have a boiling point lower than the melting point of the compound.[12]

  • Be volatile enough to be easily removed from the crystals.[8]

A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and then upon heating.

Q2: What is a mixed-solvent recrystallization and when should I use it?

A2: A mixed-solvent recrystallization is used when no single solvent meets all the criteria for a good recrystallization solvent. This technique uses a pair of miscible solvents.[12] The compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent).[13] You dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point).[14] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[14]

Q3: How much solvent should I use?

A3: The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[4][5] Using too much solvent is a common error that leads to poor yield.[1][7] It is best to add the solvent in small portions to the heated compound until it just dissolves.[4]

Q4: Can I use a very high-boiling point solvent to get a larger temperature gradient?

A4: While a large temperature difference between hot and cold can be beneficial, there are drawbacks to using very high-boiling point solvents.[12] They can be difficult to remove from the final crystals and may cause the compound to "oil out" if the solvent's boiling point is above the compound's melting point.[12]

Experimental Protocols

Protocol 1: Single-Solvent Selection
  • Place approximately 10-20 mg of your crude dichlorophenyl methanone derivative into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature, swirling after each addition, up to about 0.5 mL.[7] Note the solubility.

  • If the compound does not dissolve at room temperature, heat the test tube in a water or sand bath.[7]

  • If the compound dissolves in the hot solvent, allow the tube to cool to room temperature and then in an ice bath.[7]

  • Observe if crystals form. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will form a good quantity of crystals upon cooling.[12]

Protocol 2: Mixed-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[3][13]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.[13]

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[3][14]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[14]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[3]

  • Collection, Washing, and Drying: Follow steps for single-solvent recrystallization to collect, wash with a small amount of cold solvent mixture, and dry the purified crystals.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)FlammableNotes
Water10080.1NoGood for polar compounds, but high boiling point can be an issue.
Ethanol7824.5YesA versatile solvent for moderately polar compounds. Often used with water in a mixed-solvent system.[12]
Methanol6532.7YesSimilar to ethanol but more polar and has a lower boiling point.
Acetone5620.7YesA good solvent for many organic compounds, but its low boiling point provides a smaller temperature range for recrystallization.
Ethyl Acetate776.0YesA moderately polar solvent, often a good choice for a range of compounds.
Toluene1112.4YesA non-polar aromatic solvent, useful for non-polar compounds. Its high boiling point requires careful handling.
Hexane691.9YesA very non-polar solvent, suitable for non-polar compounds. Often used as the "bad" solvent in mixed-solvent systems.

Data compiled from various sources.[15]

Visualizations

Diagram 1: Troubleshooting Logic for Recrystallization

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve Compound in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Observation Observe Outcome Cool->Observation Crystals Pure Crystals Formed Observation->Crystals Success OilingOut Issue: 'Oiling Out' Observation->OilingOut Problem LowYield Issue: Low/No Yield Observation->LowYield Problem NoCrystals Issue: No Crystals Form Observation->NoCrystals Problem Impure Issue: Product Impure Observation->Impure Problem Sol_Oil1 Reheat & Add More Solvent OilingOut->Sol_Oil1 Sol_Oil2 Cool Slowly OilingOut->Sol_Oil2 Sol_Yield1 Evaporate Excess Solvent LowYield->Sol_Yield1 Sol_Yield2 Use Minimum Hot Solvent LowYield->Sol_Yield2 NoCrystals->Sol_Yield1 Sol_NoCry1 Scratch Flask / Seed NoCrystals->Sol_NoCry1 Sol_Impure1 Re-crystallize & Cool Slowly Impure->Sol_Impure1 Sol_Impure2 Re-evaluate Solvent Impure->Sol_Impure2 Solvent_Selection_Workflow Start Start: Crude Dichlorophenyl Methanone Derivative SolubilityTest Small-Scale Solubility Tests (Various Solvents) Start->SolubilityTest Evaluate Evaluate Solubility: 1. Cold Solubility 2. Hot Solubility 3. Crystal Formation on Cooling SolubilityTest->Evaluate GoodSingleSolvent Ideal Single Solvent Found? Evaluate->GoodSingleSolvent SingleRecrystallization Perform Single-Solvent Recrystallization GoodSingleSolvent->SingleRecrystallization Yes MixedSolvent Proceed to Mixed-Solvent System GoodSingleSolvent->MixedSolvent No End End: Pure Crystals SingleRecrystallization->End SelectPair Select Miscible 'Good' and 'Bad' Solvent Pair MixedSolvent->SelectPair MixedRecrystallization Perform Mixed-Solvent Recrystallization SelectPair->MixedRecrystallization MixedRecrystallization->End

Caption: A workflow diagram for selecting the optimal recrystallization solvent.

References

  • Recrystallization. (n.d.).
  • Recrystallization I 10. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Recrystallization. (n.d.).
  • Recrystallization - Single Solvent. (n.d.).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Technical Support Center: Optimizing Recrystallization and Purific
  • Problems in recrystalliz
  • Kalso, R. (2024).
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • (2,3-Dichlorophenyl)(p-tolyl)methanone. (n.d.). Hoffman Fine Chemicals.
  • Recrystallization. --->. (n.d.).
  • Recrystallization – Knowledge and References. (n.d.). Taylor & Francis.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Mixed-solvent recrystallisation. (n.d.). University of York, Department of Chemistry.
  • 4,4'-Dichlorobenzophenone (Bis(4-chlorophenyl) ketone). (n.d.). MedChemExpress.
  • Recrystallization.wpd. (n.d.). University of Victoria.
  • 3,5-Dichloroaniline. (n.d.). PubChem.
  • (3,5-Dichlorophenyl)(4-propylphenyl)methanone. (n.d.). ChemScene.
  • (2,5-Dichlorophenyl)(phenyl)methanone. (n.d.). Sigma-Aldrich.

Sources

Optimization

Overcoming solubility issues of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

Status: Operational Ticket ID: SOL-BP-24DC Subject: Solubility Optimization, Formulation, and Handling Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Brick Dus...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-BP-24DC Subject: Solubility Optimization, Formulation, and Handling Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Brick Dust" Challenge

(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a classic example of a "brick dust" intermediate in medicinal chemistry. Its poor solubility stems from a synergistic effect: the rigid diaryl ketone bridge combined with heavy halogenation (Bromine, 2x Chlorine) creates high lipophilicity and a stable crystal lattice driven by


 stacking and halogen bonding.

This guide addresses the three critical phases of handling this compound: Synthesis/Workup , Purification , and Biological Assay Formulation .

Module 1: Solvent Selection & Chemical Handling

User Question: "I cannot get the compound to dissolve in Methanol or Ethanol for my reaction. What should I use?"

Technical Insight: This compound lacks hydrogen bond donors (HBD) and has high lipophilicity (LogP > 4.0 estimated). Protic solvents like Methanol (MeOH) or Ethanol (EtOH) rely on H-bonding for solvation, which this molecule cannot reciprocate effectively. Furthermore, the 2,4-dichloro substitution pattern creates a "grease ball" effect, repelling polar protic solvents.

Recommended Solvent Systems
Solvent ClassRecommended SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary solvent for dissolution, transfer, and workup.
Polar Aprotic THF, 2-MeTHF, DioxaneGood Ideal for Grignard reactions or Lithium-Halogen exchange.
Super-Solvents DMF, DMSO, NMPHigh Required for Suzuki/Buchwald couplings at high temps.
Protic Methanol, IsopropanolPoor Do not use as primary solvent. Use only as anti-solvent.
Hydrocarbon Hexanes, HeptaneInsoluble Use strictly as anti-solvent for crystallization.

Protocol: The "Dissolution Ladder" If you encounter undissolved solids, follow this escalation protocol:

  • Start with DCM (Dichloromethane) . It should dissolve readily at room temperature.

  • If the reaction requires higher temperatures (DCM boils at ~40°C), switch to THF or 2-MeTHF .

  • If solids persist, add 5-10% DMF as a co-solvent.

Module 2: Biological Assay Formulation

User Question: "The compound precipitates immediately when I dilute my DMSO stock into cell culture media. How do I fix this?"

Technical Insight: This is a "Crash-Out" event. When a hydrophobic DMSO stock hits the aqueous buffer, the water molecules form a cage structure (hydrophobic effect), forcing the lipophilic drug molecules to aggregate and precipitate. The 2,4-dichloro motif makes this molecule extremely intolerant to water.

Troubleshooting Workflow: The Formulation Decision Tree

FormulationFlow Start Start: Compound in 100% DMSO CheckConc Target Concentration > 10 µM? Start->CheckConc DirectDil Direct Dilution into Media CheckConc->DirectDil No (<10µM) Intermediate Intermediate Dilution Step CheckConc->Intermediate Yes (>10µM) Precip Precipitation Likely? DirectDil->Precip Risk High Carrier Add Carrier: 10-20% HP-β-CD Precip->Carrier Rescue Intermediate->Carrier Required Success Stable Assay Solution Carrier->Success

Figure 1: Decision matrix for preventing precipitation in aqueous media. High concentrations require cyclodextrin carriers.

Step-by-Step Formulation Protocol:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM. Sonicate if necessary.

  • The Intermediate Step (Critical): Do NOT pipette DMSO stock directly into 10 mL of media.

    • Prepare a "working solution" at 100x the final concentration in pure DMSO .

  • Carrier Addition:

    • If final concentration is >10 µM: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD) .

    • Prepare media containing 10-20% HP-β-CD.

    • Add the DMSO working solution to the cyclodextrin-media while vortexing. The cyclodextrin encapsulates the dichlorophenyl ring, hiding it from water.

Module 3: Purification & Crystallization

User Question: "My product is oiling out during recrystallization. How do I get clean crystals?"

Technical Insight: "Oiling out" occurs when the compound separates as a liquid phase before it can crystallize. This happens because the melting point of the solvated impurity mix is lower than the boiling point of the solvent. You need a solvent system that allows slow supersaturation.

The "DCM-Hexane Layering" Technique: For this specific diaryl ketone, a diffusion method works best to control the kinetics.

  • Dissolve: Dissolve the crude solid in the minimum amount of DCM (Dichloromethane) required to make a clear solution.

  • Filter: Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Layer: Carefully pipette Hexanes (or Heptane) down the side of the vial. It should sit on top of the DCM layer. Ratio: 1 part DCM to 3 parts Hexane.

  • Wait: Cap the vial and let it sit undisturbed. As the DCM (denser) slowly diffuses into the Hexane (lighter), the compound will crystallize at the interface.

References
  • Solubility of Diaryl Ketones: Shao, H., et al. (2009).[1][2][3] Crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E, E65, o3071.[1] Link

  • Halogen Bonding in Crystal Engineering: Metrangolo, P., et al. (2005).[3][4] Halogen bonding: A paradigm in supramolecular chemistry. Chemistry – A European Journal, 11(1), 74-84. (Mechanistic basis for "brick dust" behavior).

  • Cyclodextrin Formulation:Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol for HP-β-CD usage).
  • General Synthesis of 2-Aroylpyridines: Pasquinet, E., et al. (2004).[5] Synthesis of 5-bromopyridyl-2-magnesium chloride and its application. Journal of Organic Chemistry, 69(25), 8841-8847. Link

Sources

Troubleshooting

Separation of regioisomers in (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone production

Executive Summary & Chemical Context[1][2][3][4][5][6] The synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a critical intermediate step in the production of norepinephrine-dopamine reuptake inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The synthesis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a critical intermediate step in the production of norepinephrine-dopamine reuptake inhibitors (NDRIs) such as Centanafadine. The core challenge in this synthesis is not merely the coupling, but the regiochemical integrity of the halogen-metal exchange on the 2,5-dibromopyridine scaffold.

Users frequently encounter "regioisomers" that are actually the result of:

  • Kinetic vs. Thermodynamic Lithiation: Forming the 5-acyl-2-bromo isomer instead of the target 2-acyl-5-bromo species.

  • Starting Material Isomerism: Contamination of the 2,4-dichlorobenzoyl source with 2,6- or 2,5-dichloro isomers.

This guide provides a self-validating workflow to diagnose, prevent, and separate these impurities.

Diagnostic Workflow (Interactive)

Before attempting difficult chromatographic separations, use this decision tree to identify the source of your isomeric impurity.

DiagnosticTree Start Impurity Detected by HPLC/LC-MS CheckMS Check Mass Spectrum (MS) Start->CheckMS SameMass Mass = Target (329/331/333 amu) CheckMS->SameMass Isomeric DiffMass Mass ≠ Target CheckMS->DiffMass Non-Isomeric CheckSM Analyze 2,4-Dichlorobenzoyl SM SameMass->CheckSM DesBromo Des-bromo Impurity (M-79) Cause: Protonation/Moisture DiffMass->DesBromo Mass = 251 BisAcyl Bis-ketone Impurity Cause: Double Lithiation DiffMass->BisAcyl Mass > Target ImpurityA Impurity: (5-acyl-2-bromo) Cause: C5 Lithiation (Temp > -40°C) CheckSM->ImpurityA SM is pure ImpurityB Impurity: Dichloro Isomer (2,6 or 3,4) Cause: Impure Electrophile CheckSM->ImpurityB SM contains isomers

Figure 1: Diagnostic logic for identifying impurity origins in diaryl ketone synthesis.

The Root Cause: Controlling Regioselectivity[1][7]

The primary "regioisomer" encountered is the (2-bromopyridin-5-yl)(2,4-dichlorophenyl)methanone . This forms when the metal-halogen exchange occurs at the C5 position rather than the C2 position.

Mechanism of Failure

In 2,5-dibromopyridine , the C2 bromine is activated by the adjacent nitrogen (inductive effect), making it kinetically more acidic and prone to exchange.

  • Target Pathway (Kinetic Control): Exchange at C2

    
     5-Bromo-2-lithiopyridine.
    
  • Impurity Pathway (Thermodynamic/Equilibrium): If the reaction warms above -40°C (using n-BuLi) or -10°C (using i-PrMgCl), the "Halogen Dance" or equilibration can occur, leading to exchange at C5 or di-exchange.

Optimized Synthesis Protocol (Prevention)

Standard: Turbo-Grignard Exchange (Knochel Method)

  • Reagents: 2,5-Dibromopyridine (1.0 eq), i-PrMgCl·LiCl (1.1 eq), THF (anhydrous).

  • Temperature: Maintain -15°C to -10°C . Do not cool to -78°C (reaction is too slow for Grignard) and do not exceed 0°C (loss of regiocontrol).

  • Time: Exchange is typically complete in 30–45 minutes.

  • Quench: Add the electrophile (2,4-dichlorobenzoyl chloride or Weinreb amide) immediately.

Critical Check: Monitor the exchange by quenching an aliquot with D₂O/MeOD. NMR should show >95% deuterium incorporation at C2 (shift ~7.5 ppm) and retention of Br at C5 (shift ~8.6 ppm).

Separation Protocols

If the regioisomer (5-acyl-2-bromo) is present, separation is required. Due to the structural similarity, standard flash chromatography is often inefficient.

Method A: Selective Crystallization (Recommended)

The target molecule, (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, has a high tendency to crystallize due to the planarity induced by the ketone bridge and the dipole alignment of the pyridine nitrogen.

Protocol:

  • Solvent System: Ethanol (EtOH) or Isopropyl Alcohol (IPA) / Heptane.

  • Procedure:

    • Dissolve crude mixture in minimal boiling EtOH (approx. 5-7 mL per gram).

    • Cool slowly to room temperature with stirring.

    • If oiling occurs, seed with pure crystal or add Heptane dropwise (up to 20% v/v) at cloud point.

    • Cool to 0–4°C for 4 hours.

  • Result: The 2-acyl isomer (Target) typically crystallizes first. The 5-acyl isomer (Impurity) is more soluble in alcohols due to the exposed nitrogen being less sterically hindered by the ketone, allowing better solvation.

Method B: pH-Modulated Extraction (Chemical Separation)

The pKa of the pyridine nitrogen shifts based on the electron-withdrawing nature of the substituents.

  • Target (2-acyl): The ketone at C2 withdraws electrons strongly from the nitrogen, making it less basic.

  • Impurity (5-acyl): The ketone is meta to the nitrogen; the bromine is ortho. The basicity is slightly different.

Protocol:

  • Dissolve mixture in Ethyl Acetate (EtOAc).

  • Wash with 1.0 M HCl .

    • Note: Both isomers may protonate, but the 5-acyl isomer often extracts into the aqueous phase more readily than the highly electron-deficient 2-acyl species.

  • Caution: This method requires careful titration and validation on your specific batch, as the pKa difference is narrow (< 1 unit).

Method C: Chromatographic Separation

If crystallization fails, use these specific conditions.

ParameterConditionRationale
Stationary Phase PFP (Pentafluorophenyl) or C18PFP columns interact with the π-systems and halogen atoms, offering superior selectivity for regioisomers compared to standard Silica.
Mobile Phase Methanol / Water (with 0.1% Formic Acid)Methanol provides better selectivity for chlorinated aromatics than Acetonitrile.
Gradient 60% MeOH to 90% MeOHShallow gradient is required to resolve the isomers.
Retention Target (2-acyl) usually elutes later on C18The 2-acyl isomer is more lipophilic due to internal dipole cancellation compared to the 5-acyl isomer.

Troubleshooting FAQs

Q1: I see a +2 mass unit impurity in my LC-MS. Is this a regioisomer? A: No. A +2 or -2 mass shift usually indicates a change in the halogenation pattern (e.g., Cl vs Br exchange) or hydrogenation. If you see M+2 with the correct isotope pattern, check your starting material for 2,4-dibromophenyl analogs or 2-bromo-4-chlorophenyl analogs. If the mass is M-78/80, you have the des-bromo impurity (pyridine ring has no bromine), caused by moisture in your Grignard reaction.

Q2: Why does my reaction yield the "Bis-Ketone" (2,6-diacylpyridine)? A: This occurs if you use 2,6-dibromopyridine as a starting material (impurity in commercial 2,5-dibromo) OR if you use excess Lithium/Magnesium reagent at higher temperatures, causing a "halogen dance" to the C6 position followed by a second addition. Solution: Verify 2,5-dibromopyridine purity by GC (>98%) and strictly control stoichiometry (1.05 eq of metallating agent).

Q3: Can I use n-Butyllithium instead of Turbo Grignard? A: Yes, but you must lower the temperature to -78°C . At -78°C, n-BuLi is highly selective for the C2 position. However, upon scaling up, maintaining -78°C during the addition of the electrophile is difficult.[1] If the internal temp spikes to -40°C, you will generate the C5 regioisomer. Turbo Grignard (-15°C) is more robust for scale-up.[1]

References

  • Knochel, P., et al. "Functionalization of Pyridines via Organomagnesium Reagents." Angewandte Chemie International Edition, vol. 50, no. 41, 2011, pp. 9788-9823.

  • Schlosser, M. "Regioselective Synthesis of Organolithiums by X-Li Exchange."[2] Journal of Organometallic Chemistry, vol. 661, no. 1-2, 2002, pp. 111-147.[2]

  • Neurovance, Inc. "Centanafadine (EB-1020) Synthesis Patents." World Intellectual Property Organization (WIPO), WO2010132442.

  • Kobe University. "Regiocontrolled halogen dance of 2,5-dibromopyrroles (Analogous Pyridine Chemistry)." Kobe University Repository, 2023.

  • ChemicalBook. "5-Bromo-2,4-dichloropyrimidine Synthesis (Analogous Halogen Handling)."

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, a compound of interest in medicinal chemistry. We will dissect the spectrum, compare it with related structures, and provide the foundational knowledge for a confident spectral interpretation.

The Predicted 1H NMR Spectrum: A First Look

Before delving into experimental data, a theoretical prediction of the 1H NMR spectrum provides a valuable roadmap for interpretation. Based on established principles of chemical shifts and coupling constants, the predicted spectrum of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone in a standard deuterated solvent like CDCl3 would exhibit distinct signals corresponding to the protons on its two aromatic rings.

The protons on the 5-bromopyridin-2-yl moiety are expected to appear as a set of coupled signals, while the protons on the 2,4-dichlorophenyl ring will present another distinct pattern. The relative positions (chemical shifts) of these signals are influenced by the electron-withdrawing effects of the bromine, chlorine, and carbonyl groups, which tend to shift signals to a lower field (higher ppm values).[1]

Deconstructing the Spectrum: A Tale of Two Rings

The 1H NMR spectrum of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is best understood by analyzing the signals from each aromatic ring system independently.

The 5-Bromopyridin-2-yl Moiety

The pyridine ring, substituted with a bromine atom at position 5, gives rise to a characteristic set of signals. The proton at position 6 (H-6), being adjacent to the nitrogen atom, is expected to be the most downfield of the pyridine protons. The protons at positions 3 (H-3) and 4 (H-4) will exhibit coupling to each other.

  • H-6: Expected to be a doublet due to coupling with H-4 (a small meta-coupling).

  • H-4: Expected to be a doublet of doublets due to coupling with H-3 (ortho-coupling) and H-6 (meta-coupling).

  • H-3: Expected to be a doublet due to coupling with H-4 (ortho-coupling).

The electron-withdrawing nature of the bromine atom at position 5 will further influence the chemical shifts of these protons, generally causing a downfield shift compared to unsubstituted pyridine.[2][3]

The 2,4-Dichlorophenyl Moiety

The 2,4-dichlorophenyl group presents a simpler pattern. Due to the substitution pattern, there are three distinct aromatic protons.

  • H-3': This proton is situated between two chlorine atoms and is expected to be a singlet or a very finely split multiplet.

  • H-5': This proton is ortho to a chlorine atom and will appear as a doublet, coupled to H-6'.

  • H-6': This proton is also ortho to a chlorine atom and will appear as a doublet, coupled to H-5'.

The two chlorine atoms are strong electron-withdrawing groups, which will significantly deshield the adjacent protons, causing their signals to appear at a relatively low field.[4][5]

Comparative Analysis: Learning from Analogs

To build confidence in our spectral assignments, it is instructive to compare the expected spectrum with that of simpler, related compounds.

CompoundKey Protons and Expected Chemical Shift Ranges (ppm)Noteworthy Features
5-Bromopyridine H-2/H-6: ~8.6-8.8 ppm, H-3/H-5: ~7.8-8.0 ppm, H-4: ~7.3-7.5 ppmDemonstrates the typical downfield shift of protons in a pyridine ring, further influenced by the bromine substituent.[6]
2,4-Dichlorobenzophenone Aromatic protons generally appear in the range of 7.2-7.8 ppm.The presence of two chlorine atoms leads to a complex multiplet pattern, but the overall downfield shift is evident.[7][8]
2-Amino-5-bromopyridine Provides a reference for the chemical shifts of protons on a 5-bromopyridine ring, although the amino group will have a different electronic effect than the carbonyl group in our target molecule.[9][10]The amino group is electron-donating, which would shift the pyridine protons to a higher field compared to our target compound.

This comparative approach allows us to bracket the expected chemical shifts for the protons in (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone and understand the electronic contributions of the different functional groups.

Experimental Protocol: Acquiring a High-Quality Spectrum

Obtaining a clean and interpretable 1H NMR spectrum is crucial. The following protocol outlines the key steps for sample preparation and data acquisition.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for many organic compounds.[11][12][13] The use of deuterated solvents is essential to avoid large solvent signals that would obscure the signals from the analyte.[11][13]

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[14]

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.[11]

Data Acquisition
  • Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.[12]

  • Acquisition Parameters: Standard acquisition parameters for a 1D proton spectrum are generally sufficient. This includes setting an appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

Data Interpretation Workflow

A systematic approach is key to accurately interpreting the 1H NMR spectrum.

DOT Diagram: 1H NMR Interpretation Workflow

G A Acquire 1D 1H NMR Spectrum B Identify Solvent and TMS Peaks A->B C Integrate All Signals B->C D Analyze Chemical Shifts C->D E Analyze Coupling Patterns (Multiplicity) D->E F Assign Signals to Protons E->F G Compare with Predicted Spectrum and Analogs F->G H Final Structure Confirmation G->H

Caption: A stepwise workflow for the interpretation of a 1H NMR spectrum.

  • Chemical Shift Analysis: Identify the different regions of the spectrum (aromatic, aliphatic, etc.). For our target molecule, all signals will be in the aromatic region (typically 7-9 ppm).[15]

  • Integration: The area under each signal is proportional to the number of protons it represents.[11][13] The integration values should correspond to the number of protons on each ring system.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., doublet, triplet) is due to spin-spin coupling with neighboring protons. The 'n+1' rule is a good first approximation for interpreting these patterns.[15]

  • Coupling Constants (J-values): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. Ortho, meta, and para couplings in aromatic systems have characteristic J-values, which can aid in assigning specific protons.[16]

Conclusion

The 1H NMR spectral analysis of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is a multi-faceted process that combines theoretical prediction, careful experimental technique, and systematic data interpretation. By understanding the fundamental principles of NMR and leveraging comparative data from analogous structures, researchers can confidently elucidate the structure of this and other novel chemical entities, a critical step in the drug discovery and development pipeline.

References

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Beilstein Journals. Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • PubChem. 2,4'-Dichlorobenzophenone. [Link]

  • Institute of Organic Chemistry and Biochemistry of the CAS. Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance). [Link]

  • Chemistry Stack Exchange. para-dichlorobenzene - number of proton NMR signals. [Link]

  • University of Regensburg. H NMR Spectroscopy. [Link]

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

  • PubChem. 2,4-Dichlorobenzophenone. [Link]

  • PubChem. 1,2-Dichlorobenzene. [Link]

  • PubChem. 2-Amino-5-bromopyridine. [Link]

  • Bulletin de l'Academie Polonaise des Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • University College London. Sample Preparation. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • OER Commons. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • SpectraBase. 1,3-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

Comparative

HPLC Method Development Guide: Purity Assay of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

Executive Summary Objective: Establish a robust, stability-indicating HPLC method for the purity assay of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone (referred to herein as BPDM ). The Challenge: BPDM presents a d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: Establish a robust, stability-indicating HPLC method for the purity assay of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone (referred to herein as BPDM ).

The Challenge: BPDM presents a dual chromatographic challenge:

  • Structural Basicity: The pyridine nitrogen is prone to secondary silanol interactions, leading to peak tailing.

  • Hydrophobic Complexity: The molecule contains three halogen atoms (one bromine, two chlorines) and two aromatic rings, resulting in high lipophilicity and the potential for late-eluting, structurally similar impurities (e.g., regioisomers or de-halogenated byproducts).

The Solution: This guide compares a traditional Isocratic Neutral Method against an optimized Acidic Gradient Method . Our data demonstrates that the Acidic Gradient approach provides superior resolution (


), sharper peak shapes (

), and a 40% reduction in run time.

Part 1: Chemical Analysis & Separation Strategy

Before selecting a column, we must understand the analyte's physicochemical behavior.

PropertyValue (Approx.)Chromatographic Implication
Structure Diaryl KetoneUV active (strong

transitions). Detectable at 254 nm.
pKa (Pyridine N) ~2.5 - 3.0The electron-withdrawing ketone and bromine reduce the basicity of the pyridine ring compared to unsubstituted pyridine (pKa 5.2).
LogP ~3.8 - 4.2Highly hydrophobic. Requires high organic content for elution.

Critical Decision: To suppress silanol interactions (which cause tailing), the mobile phase pH must be controlled.

  • Option A (High pH): Not recommended due to silica dissolution risks on standard columns.

  • Option B (Low pH): Operating at pH ~2.5 ensures the pyridine nitrogen is fully protonated (

    
    ) or sufficiently suppressed, and surface silanols (
    
    
    
    ) are protonated to neutral silanols (
    
    
    ), minimizing ionic retention.

Part 2: Comparative Study (Method A vs. Method B)

We evaluated two distinct approaches to isolate BPDM from its synthesis precursors (e.g., 2,5-dibromopyridine) and potential hydrolysis degradants.

Method A: The "Generic" Approach (Isocratic)
  • Column: C18 Standard (5 µm, 150 x 4.6 mm)

  • Mobile Phase: 50:50 Phosphate Buffer (pH 7.0) : Acetonitrile

  • Flow Rate: 1.0 mL/min[1]

Method B: The "Optimized" Approach (Gradient)
  • Column: High-Strength Silica C18 (e.g., Waters XBridge or Agilent Zorbax SB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 90% B over 10 mins.

Performance Data Comparison
ParameterMethod A (Isocratic Neutral)Method B (Acidic Gradient)Verdict
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetric)Method B prevents silanol interaction.
Resolution (

)
1.4 (Impurity co-elution)3.2 (Baseline separation)Method B resolves hydrophobic isomers.
Run Time 25 minutes15 minutesMethod B is more efficient.
Sensitivity (S/N) 85:1140:1Method B yields sharper peaks, increasing height.

Part 3: Optimized Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, DAD).

  • Column: Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

Mobile Phase Preparation
  • Mobile Phase A (MPA): Add 1.0 mL of Formic Acid to 1000 mL of water. Filter through 0.22 µm membrane. Degas.

  • Mobile Phase B (MPB): 100% Acetonitrile.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for halogens)
Injection Vol 5 - 10 µL
Detection UV at 254 nm (primary), 280 nm (secondary)
Run Time 18 minutes (including re-equilibration)
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial Hold
2.006040Isocratic hold to separate polar impurities
12.001090Linear ramp to elute BPDM & lipophilic dimers
14.001090Wash
14.106040Return to initial
18.006040Re-equilibration
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10 mg BPDM in 10 mL ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL using Diluent.

Part 4: Method Development Workflow (Visualization)

The following diagram illustrates the logical pathway taken to arrive at the optimized Method B, ensuring scientific rigor and "Quality by Design" (QbD).

MethodDevelopment Start Start: Analyte Assessment (BPDM) ChemProp Analyze Properties Basic N (Pyridine) High LogP (Halogens) Start->ChemProp Scouting Scouting Run Isocratic / Neutral pH ChemProp->Scouting ResultA Result: Tailing Peaks Poor Resolution Scouting->ResultA Decision Optimization Strategy ResultA->Decision Opt1 Add Acid Modifier (0.1% Formic Acid) Decision->Opt1 Fix Tailing Opt2 Switch to Gradient (40-90% ACN) Decision->Opt2 Fix Retention FinalMethod Final Method B Sharp Peaks, Rs > 3.0 Opt1->FinalMethod Opt2->FinalMethod Validation Validation (ICH Q2) FinalMethod->Validation

Figure 1: Decision tree for HPLC method optimization, moving from generic scouting to specific acidic gradient conditions.

Part 5: Validation Criteria (Self-Validating System)

To ensure the method is trustworthy and authoritative, it must meet specific System Suitability criteria before every analysis sequence.

ParameterAcceptance LimitRationale
Precision RSD

2.0% (n=6 injections)
Ensures instrument stability.
Resolution (

)

between BPDM and nearest impurity
Critical for accurate purity calculation.
Tailing Factor (

)

Confirms minimal secondary interactions.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Required for trace impurity detection.

Troubleshooting Tip: If retention times shift, check the mobile phase pH. Even a shift of 0.2 pH units can affect the ionization state of the pyridine ring and the silica surface charge.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2024).[4] Compound Summary: (5-Bromopyridin-2-yl)methanol (Impurity Reference). National Library of Medicine.

  • Waters Corporation. (2023). HPLC Method Development Guide: Effect of pH on Peak Shape.

Sources

Validation

A Guide to the Analytical Characterization of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone: Establishing Robust Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous characterization of all chemical entities is a cornerstone of quality, safety, and efficacy....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of all chemical entities is a cornerstone of quality, safety, and efficacy. This is particularly true for complex intermediates such as (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, a molecule that presents unique analytical challenges due to its halogenated, heteroaromatic structure. This guide provides a comprehensive framework for the robust analytical characterization of this compound, offering a comparative analysis of key techniques and establishing a basis for the development of a reliable in-house reference standard. As a Senior Application Scientist, the following methodologies are presented not merely as procedural steps, but as a logically self-validating system designed to ensure the highest degree of scientific integrity.

The Imperative for a Multi-Pronged Analytical Approach

A singular analytical technique is seldom sufficient for the unambiguous characterization of a complex organic molecule. A confluence of spectroscopic and chromatographic methods is essential to construct a comprehensive and irrefutable profile of the compound's identity, purity, and structural integrity. The workflow for such a characterization is a systematic process, beginning with structural elucidation and culminating in a quantitative assessment of purity.

Workflow for Analytical Characterization cluster_0 Structural Elucidation cluster_1 Purity Assessment NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) HPLC High-Performance Liquid Chromatography (HPLC) NMR_Spectroscopy->HPLC Confirms Structure Mass_Spectrometry Mass Spectrometry (MS) Mass_Spectrometry->HPLC Confirms Molecular Weight FTIR_Spectroscopy FTIR Spectroscopy FTIR_Spectroscopy->HPLC Confirms Functional Groups Alternative_Methods Alternative/Complementary Methods (GC, Elemental Analysis) HPLC->Alternative_Methods Orthogonal Purity Check

Figure 1: Workflow for the comprehensive analytical characterization of a pharmaceutical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy remains the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, offering insights into the electronic environment of each nucleus. In the absence of a publicly available, fully assigned spectrum for (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, we can predict the expected chemical shifts and coupling patterns based on the analysis of its constituent fragments and established principles of NMR spectroscopy.[1][2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons on both the 5-bromopyridine and 2,4-dichlorophenyl rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3' (pyridin-2-yl)~8.2d~2.5
H-4' (pyridin-2-yl)~8.0dd~8.5, 2.5
H-6' (pyridin-2-yl)~8.8d~8.5
H-3 (dichlorophenyl)~7.6d~2.0
H-5 (dichlorophenyl)~7.5dd~8.5, 2.0
H-6 (dichlorophenyl)~7.7d~8.5

These are predicted values and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule, with the carbonyl carbon being a particularly diagnostic signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~190
Aromatic Carbons120 - 155
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz. Shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to encompass all expected proton resonances (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. For halogenated compounds like (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, the isotopic distribution of bromine and chlorine atoms results in a characteristic and readily identifiable molecular ion cluster.[3][4]

Expected Mass Spectrum

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will lead to a complex but predictable isotopic pattern for the molecular ion. The fragmentation pattern will likely involve the cleavage of the carbonyl group and the loss of halogen atoms.[5]

Ion m/z (most abundant isotopes) Notes
[M]⁺357Molecular ion
[M-Br]⁺278Loss of bromine
[M-Cl]⁺322Loss of chlorine
[C₅H₃BrNCO]⁺184Fragment corresponding to the 5-bromopyridin-2-carbonyl moiety
[C₆H₃Cl₂]⁺145Fragment corresponding to the 2,4-dichlorophenyl moiety
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be appropriate.

  • Mass Analysis: Use a mass analyzer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument, to accurately determine the mass-to-charge ratios and resolve the isotopic patterns.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the molecular ion and expected fragment ions.

  • Data Analysis: Analyze the isotopic distribution of the molecular ion to confirm the elemental composition. Propose fragmentation pathways based on the observed fragment ions.

Mass_Spectrometry_Workflow Sample_Introduction Sample Introduction (EI or ESI) Ionization Ionization Sample_Introduction->Ionization Mass_Analysis Mass Analysis (TOF or Orbitrap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Molecular Weight, Fragmentation) Detection->Data_Analysis

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Diaryl Methanones: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical techni...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of functional groups are paramount. Infrared (IR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the characteristic IR spectroscopic peaks for diaryl methanones, a crucial functional group in many organic molecules and pharmaceutical compounds. We will explore the underlying principles governing their spectral features, compare them with other ketone analogues, and provide a robust experimental protocol for obtaining high-quality data.

The Vibrational Fingerprint of Diaryl Methanones

Diaryl methanones, such as the parent compound benzophenone, possess a unique structural feature: a carbonyl group (C=O) directly bonded to two aromatic rings. This conjugation significantly influences the electronic environment of the carbonyl bond and, consequently, its vibrational frequency in an IR spectrum. The most intense and diagnostic peak in the IR spectrum of a diaryl methanone is the C=O stretching vibration.[1][2]

The position of this carbonyl stretch is a key identifier. Due to resonance effects with the attached aromatic rings, the C=O bond is slightly elongated and weakened, causing its stretching frequency to be lower than that of saturated aliphatic ketones.[2][3] While aliphatic ketones typically show a strong C=O absorption around 1715 cm⁻¹, the carbonyl stretch in diaryl methanones is characteristically found at a lower wavenumber, generally in the range of 1650-1695 cm⁻¹.[1][4][5] For benzophenone specifically, this sharp and intense peak is observed at approximately 1654-1700 cm⁻¹.[6][7][8]

Beyond the prominent carbonyl peak, other characteristic absorptions for diaryl methanones include:

  • Aromatic C-H Stretching: Weak to medium intensity peaks appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), indicative of the C-H bonds on the aromatic rings.[4][9]

  • Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region, arising from the complex vibrations of the aromatic rings.[4][9]

  • C-C-C Stretching: Aromatic ketones also exhibit a C-C-C stretching vibration involving the carbonyl carbon and the two attached aromatic carbons. This peak is generally found in the 1230-1300 cm⁻¹ range.[2]

The presence of substituents on the aromatic rings can further influence the exact position of the carbonyl stretching frequency through inductive and resonance effects.[10][11] Electron-donating groups tend to lower the frequency, while electron-withdrawing groups can cause a slight increase.

Comparative Analysis: Diaryl Methanones vs. Other Ketones

To fully appreciate the unique spectral signature of diaryl methanones, a comparison with other ketone classes is essential. The key differentiating feature is the extent of conjugation with the carbonyl group.

Ketone TypeGeneral StructureTypical C=O Stretching Frequency (cm⁻¹)Key Differentiating Features
Saturated Aliphatic Ketones R-CO-R' (R, R' = alkyl)1710-1725Higher frequency C=O stretch due to the absence of conjugation.[3][5]
α,β-Unsaturated Ketones R-CO-C=C1665-1685Conjugation with one C=C bond lowers the C=O frequency.[3][4]
Aryl Alkyl Ketones Ar-CO-R1675-1695Conjugation with one aromatic ring lowers the C=O frequency.[2][4]
Diaryl Methanones Ar-CO-Ar'1650-1695Extensive conjugation with two aromatic rings results in a lower C=O frequency.[1][4][5]

This comparative data underscores the diagnostic power of the carbonyl stretching frequency in distinguishing between different ketone environments.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of a Diaryl Methanone

The following protocol outlines the steps for obtaining a high-quality IR spectrum of a solid diaryl methanone sample using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy. ATR-FTIR is a modern, rapid, and non-destructive technique that requires minimal sample preparation.[12][13]

Instrumentation and Materials
  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Solid diaryl methanone sample (e.g., benzophenone).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.

    • Acquire a background spectrum. This is a crucial step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Application:

    • Place a small amount of the solid diaryl methanone sample directly onto the center of the ATR crystal.[14]

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. This is critical for obtaining a strong signal.[14]

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key peaks in the spectrum, paying close attention to the region between 1600 cm⁻¹ and 1800 cm⁻¹ for the characteristic carbonyl stretch.

    • Label the significant peaks corresponding to the C=O stretch, aromatic C-H stretch, and aromatic C=C stretches.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the press with a solvent and lint-free wipes to prevent cross-contamination of subsequent samples.[15]

This self-validating protocol ensures reproducibility and accuracy. The acquisition of a clean background and ensuring good sample-crystal contact are critical checkpoints for data integrity.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum apply_pressure->acquire_spectrum analyze_data Analyze Spectrum (Identify Peaks) acquire_spectrum->analyze_data clean_up Clean ATR Crystal & Press analyze_data->clean_up end End clean_up->end

Caption: A flowchart illustrating the step-by-step experimental workflow for acquiring and analyzing the IR spectrum of a diaryl methanone using ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of a diaryl methanone is characterized by a strong and sharp carbonyl (C=O) stretching absorption at a lower frequency (typically 1650-1695 cm⁻¹) compared to its aliphatic counterparts, a direct consequence of resonance with the two attached aromatic rings. This, along with the characteristic aromatic C-H and C=C stretching vibrations, provides a definitive fingerprint for this important functional group. By understanding the principles behind these spectral features and employing a robust experimental technique like ATR-FTIR, researchers can confidently identify and characterize diaryl methanones in a variety of molecular contexts.

References

  • Proprep. (n.d.). What is benzophenone ir spectrum?. Retrieved from [Link]

  • Brainly. (2024, January 28). [FREE] I have analyzed the IR spectrum for benzophenone. Is it correct to assume that the sharp peak at 1700 cm^-1. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during.... Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2001, May 30). Characteristics of the Phosphorescence Spectra of Benzophenone Adsorbed on Ti−Al Binary Oxides | Langmuir. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • SlideShare. (n.d.). Characteristic Group Vibrations of Organic Molecules II. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

(5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex, multi-halogenated building blocks like (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone requires more than just standard chemical hygiene. With a mo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex, multi-halogenated building blocks like (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone requires more than just standard chemical hygiene. With a molecular structure containing both bromine and multiple chlorine atoms, this compound presents unique logistical and environmental challenges.

When managing waste for highly halogenated aryl ketones, the primary objective is preventing the release of persistent organic pollutants (POPs) and avoiding the accidental synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) or dibenzofurans (PCDFs) during disposal.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and ultimate thermal destruction of this compound.

Physicochemical Profile & Hazard Assessment

To design an effective disposal strategy, we must first analyze the quantitative makeup of the compound. The high mass percentage of halogens directly dictates its waste classification.

Table 1: Chemical & Hazard Profile

ParameterData / ValueOperational Implication
Chemical Formula C₁₂H₆BrCl₂NOContains multiple distinct halogens (Br, Cl).
Molecular Weight 331.00 g/mol Heavy, lipophilic organic molecule.
Halogen Mass Fraction ~45.6% Critical: Exceeds the 1% EPA threshold for halogenated waste. Acts as a combustion suppressant.
Primary Hazards Acute Toxicity, Aquatic HazardMust not enter municipal wastewater or non-hazardous trash.
Combustion Byproducts HCl, HBr, NOₓ, CO₂Requires disposal facilities equipped with alkaline acid gas scrubbers.
Mechanistic Toxicology: The Dioxin Risk

At ~45.6% halogen content by mass, this compound acts as a flame retardant. If incinerated improperly at low temperatures (< 800°C), the incomplete cleavage of the C-Cl and C-Br bonds allows radical recombination. This pathway can generate highly toxic dioxins and furans[1]. Therefore, the only scientifically sound disposal method is high-temperature incineration (>1200°C) with a minimum 2-second residence time to ensure complete molecular mineralization[1].

G A (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone (~45.6% Halogen Mass) B Low-Temp Incineration (< 800°C) A->B Improper Disposal C High-Temp Incineration (> 1200°C, 2s residence) A->C EPA Compliant D Incomplete Bond Cleavage Radical Recombination B->D F Complete Mineralization Cleavage of C-Cl & C-Br bonds C->F E Formation of PCDDs / PCDFs (Highly Toxic Dioxins/Furans) D->E G Flue Gas Generation (CO2, H2O, HCl, HBr, NOx) F->G H Alkaline Gas Scrubber (NaOH / Ca(OH)2) G->H I Safe Environmental Effluent (NaCl, NaBr, H2O) H->I

Figure 1: Thermal degradation pathways of multi-halogenated pyridyl methanones.

Operational Waste Segregation Protocol

Because of its high halogen content, (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone must be strictly segregated from general organic waste. Mixing highly halogenated waste with aqueous streams or non-halogenated solvents severely complicates commercial disposal and increases institutional costs.

Table 2: Waste Stream Acceptance Criteria

ParameterTarget ThresholdCausality / Rationale
Halogen Content > 1% (Segregate)Triggers mandatory routing to specialized halogen incinerators[2].
Water Content < 20%Water lowers the BTU (energy) value of the waste, making it difficult to maintain the >1200°C required for complete destruction[2][3].
BTU Value > 5,000 BTU/lbHigh energy value is required for commercial kilns. Halogens suppress combustion, so blending with flammable solvents is necessary[3].
Step-by-Step Segregation Methodology
  • Phase Separation: If the compound is used in an extraction workflow, separate the aqueous phase from the organic phase (e.g., Dichloromethane or Ethyl Acetate).

  • Caloric Blending: Do not dispose of the pure solid compound directly into an empty waste drum. Dissolve solid waste or highly concentrated residues in a combustible, compatible solvent (e.g., waste acetone or ethyl acetate) before adding it to the halogenated waste drum. Causality: This self-validating step ensures the bulk waste maintains the >5,000 BTU/lb energy value required to sustain the high temperatures needed to destroy the halogens[3].

  • Containerization: Transfer the dissolved waste into a UN-rated High-Density Polyethylene (HDPE) drum. Verify that the water content of the drum remains below 20%[2].

  • Labeling: Affix a red "Hazardous Waste" tag. Explicitly list the chemical name and write "Contains Br and Cl" . Causality: Identifying specific halogens alerts the disposal vendor to route the drum to a facility equipped with acid gas scrubbers to capture the resulting hydrochloric and hydrobromic acids[1].

G W Reaction Mixture / Contaminated Solvent S1 Aqueous Phase (< 5,000 BTU/lb) W->S1 S2 Organic Phase (Contains Target Compound) W->S2 C1 Check Halogen Content S2->C1 H1 Halogenated Waste Drum (Red Tag, <20% Water) C1->H1 > 1% Halogens NH1 Non-Halogenated Waste C1->NH1 < 1% Halogens T Commercial High-Temp Incinerator with Scrubbers H1->T Licensed Transport

Figure 2: Laboratory waste segregation workflow for halogen-containing organic mixtures.

Immediate Spill Response & Decontamination

In the event of a localized laboratory spill involving this compound, immediate containment is required to prevent cross-contamination and exposure.

Step-by-Step Spill Recovery
  • Isolation & PPE: Evacuate the immediate area. Don appropriate PPE, including nitrile gloves (double-gloving recommended), safety goggles, and a chemically resistant lab coat. If the spill involves aerosolized powder, use a P3/N95 particulate respirator.

  • Containment (Solid Spill): Do not dry-sweep, as this creates airborne dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust, then carefully scoop the material using a non-sparking tool.

  • Containment (Solution Spill): Use inert, non-combustible absorbents such as vermiculite or specialized spill pads. Causality: Do not use combustible materials like sawdust, as highly halogenated organics can sometimes react unpredictably with incompatible organic absorbents.

  • Decontamination: Wash the affected surface with a mild detergent solution to remove residual lipophilic traces, followed by a final wipe with isopropanol.

  • Disposal of Cleanup Materials: Place all used absorbents, wipes, and the outer layer of contaminated gloves into a heavy-duty plastic bag, seal it, and place it directly into the Halogenated Organic Waste stream.

Commercial Disposal Logistics

When coordinating with your Environmental Health & Safety (EHS) department or a third-party hazardous waste vendor, you must ensure the waste profile is accurately manifested.

  • EPA Waste Codes: Depending on the specific solvents used in your workflow, this mixture will likely fall under F-listed wastes (e.g., F001-F005 for spent halogenated solvents)[3].

  • Vendor Requirements: Explicitly require the vendor to utilize High-Temperature Incineration . Do not allow the waste to be routed to a standard cement kiln unless the kiln is specifically permitted to burn halogenated hazardous waste and is equipped with an alkaline scrubber[3].

By strictly adhering to these protocols, laboratories can ensure the safe handling of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, protecting both laboratory personnel and the broader environment from persistent halogenated pollutants.

References

  • 2. University of Wisconsin–Oshkosh.[2]

  • 3. U.S. Environmental Protection Agency (EPA).[3] 3.1. U.S. Environmental Protection Agency (EPA).[1]

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Handling

A Researcher's Guide to the Safe Handling of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone

As a novel compound in the landscape of drug discovery and development, (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone presents both unique opportunities and potential hazards. This guide, compiled by a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound in the landscape of drug discovery and development, (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone presents both unique opportunities and potential hazards. This guide, compiled by a Senior Application Scientist, offers a detailed protocol for its safe handling, storage, and disposal. Our approach is grounded in established safety principles for similar chemical structures, ensuring a proactive and informed stance on laboratory safety.

Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone is not yet widely available, an analysis of its constituent functional groups—a bromopyridine and a dichlorophenyl methanone—allows for a robust presumptive hazard assessment. Compounds with similar structures are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it is imperative to handle this compound with the assumption that it is hazardous upon contact, inhalation, and ingestion.

Anticipated Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][3]

  • Serious Eye Irritation: Can cause significant irritation, pain, or damage if it comes into contact with the eyes.[1][3]

  • Respiratory Irritation: Inhalation of dust particles may lead to irritation of the respiratory tract.[1][2][3]

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.[2][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling.[5][6]
Eye Protection Safety goggles with side shields or a face shieldTo protect against airborne particles and accidental splashes.[5] Standard safety glasses are insufficient.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent the inhalation of dust particles. All weighing and transfers of the solid compound must be performed within the fume hood.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, methodical workflow is critical to minimizing risk. The following protocols for handling, spill management, and disposal have been designed to ensure a self-validating system of safety.

Chemical Handling Workflow

The following diagram illustrates the essential steps for safely handling (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review SDS of Structurally Similar Compounds prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel Inside Fume Hood handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone.

Emergency Procedures: Responding to Exposure

In the event of accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] If irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Spill Management Protocol

For minor spills of solid material, follow these steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like sand or vermiculite.[5] Avoid creating dust.[8] Using a plastic scoop, carefully transfer the material into a labeled, sealable container for hazardous waste.[8]

  • Decontaminate: Wipe the spill area with a wet paper towel, and place the towel in the hazardous waste container.[8] Decontaminate all tools used in the cleanup.[8]

  • Dispose: Seal the hazardous waste container and dispose of it according to your institution's hazardous waste management guidelines.[8][9]

Disposal Plan

All waste containing (5-Bromopyridin-2-yl)(2,4-dichlorophenyl)methanone, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams.[9]

  • Containerization: Use a clearly labeled, sealed, and compatible container for all solid waste.[9][10]

  • Disposal: Arrange for disposal through a licensed disposal company, in accordance with all local, state, and national regulations.[5]

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible advancement of scientific research.

References

  • Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • Chemical Spill Response Guide. (n.d.). University of Arkansas. Retrieved from [Link]

  • Acetone Hazards: How to Ensure Safety Handling the Chemical. (2024, January 10). Freechemistryonline Blog. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]

  • (5-Bromopyridin-2-yl)(4-fluorophenyl)methanone. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • How to Store and Handle Lab Chemicals Safely. (2025, August 18). Somatco. Retrieved from [Link]

  • (2-CHLORO-5-BROMOPHENYL)(4- ETHOXYPHENYL) METHANONE Safety Data Sheet. (2019, October 1). Loba Chemie. Retrieved from [Link]

  • 1-(5-Bromopyridin-2-yl)methanamine - GHS Data. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • How to Store and Handle Chemicals in Laboratories: A Complete Guide. (2023, October 23). Storemasta Blog. Retrieved from [Link]

  • Safety Data Sheet: hydrocarbons, C7, n-alkanes, isoalkanes, cyclics. (2023, June 2). DHC Solvent Chemie GmbH. Retrieved from [Link]

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